molecular formula C10H10N2 B3125335 5-benzyl-1H-pyrazole CAS No. 32251-82-4

5-benzyl-1H-pyrazole

Cat. No.: B3125335
CAS No.: 32251-82-4
M. Wt: 158.2 g/mol
InChI Key: KTFGWHSLIOZEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h1-7H,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFGWHSLIOZEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32251-82-4
Record name 5-benzyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 5-benzyl-1H-pyrazole

[1]

Executive Summary

This compound (CAS: 32251-82-4) is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., FLT3, JAK), agrochemicals, and metal-organic frameworks.[1] Its structural versatility stems from the pyrazole ring’s amphoteric nature and the benzylic linker , which provides rotational freedom and a site for metabolic functionalization. This guide provides a rigorous analysis of its physicochemical behavior, tautomeric dynamics, and stability, designed for researchers optimizing lead compounds.

Molecular Architecture & Tautomerism

The reactivity of this compound is governed by annular tautomerism.[1] Unlike N-substituted pyrazoles, the unsubstituted parent compound exists in a dynamic equilibrium between the 5-benzyl and 3-benzyl forms.[1]

Tautomeric Equilibrium

In solution, the proton rapidly migrates between


23-benzyl-1H-pyrazole

1
  • Tautomer A (3-benzyl): Substituent at position 3 (beta to NH).[1] Lower steric strain.[3]

  • Tautomer B (5-benzyl): Substituent at position 5 (alpha to NH).[1][2] Higher steric strain.[3]

Note: Upon N-alkylation (e.g., with alkyl halides), this equilibrium collapses, yielding a mixture of regioisomers (1,3- and 1,5-substituted products) whose ratio depends on the alkylating agent and solvent polarity.[1]

Tautomerismcluster_0Annular TautomerismT33-benzyl-1H-pyrazole(Thermodynamically Favored)T5This compound(Sterically Hindered)T3->T5 Fast H-shift (Solution)captionFigure 1: Prototropic tautomerism of benzylpyrazole. The 3-substituted form is typically dominant in NMR spectra.

[1]

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictions for the parent compound.

PropertyValue / RangeNotes
Molecular Formula

Molecular Weight 158.20 g/mol
Physical State Low-melting solid or viscous oilPure 3-phenylpyrazole mp is 78°C; the methylene spacer in benzyl lowers mp.[1][4]
Boiling Point ~314°C (at 760 mmHg)Predicted value; vacuum distillation recommended.[1][2]
Acidity (

1)
~2.5 (Conjugate Acid)Protonation at N2.[1][2] Slightly more basic than pyrazole (

2.[1][2]48) due to weak alkyl donation.[1][2]
Acidity (

2)
~14.0 (NH Deprotonation)Formation of pyrazolate anion.[2]
LogP 2.2 - 2.5Moderate lipophilicity; suitable for CNS penetration.[1][2]
Solubility DMSO, Methanol, DCMLow water solubility (<1 mg/mL).

Stability Assessment

Understanding the degradation pathways is vital for storage and in vivo studies.[2]

Chemical Stability[1]
  • Hydrolytic Stability: High.[2] The pyrazole ring is resistant to aqueous acid/base hydrolysis under standard conditions.

  • Thermal Stability: Robust.[2] Pyrazoles generally withstand temperatures >200°C. However, the benzylic position is a weak point for radical autoxidation at high temperatures.[2]

  • Photostability: Moderate.[2] Prolonged UV exposure can induce radical formation at the benzylic carbon.

Metabolic Stability (Microsomal)

In drug discovery, the "benzyl-pyrazole" motif is susceptible to Phase I metabolism.[1][2]

  • Benzylic Oxidation: Cytochrome P450 isoforms (e.g., CYP3A4) readily hydroxylate the benzylic methylene (

    
    ), leading to the ketone (benzoylpyrazole) or cleavage.[2]
    
  • N-Glucuronidation: Phase II conjugation at the pyrazole nitrogen.[1]

Stabilitycluster_metabolismMetabolic Liabilities (In Vivo)cluster_chemicalChemical StressorsParentThis compoundOxidationBenzylic Hydroxylation(Major Metabolite)Parent->Oxidation CYP450GlucN-GlucuronidationParent->Gluc UGTsRadicalBenzylic Radical(UV/Peroxide induced)Parent->Radical hν / [O]captionFigure 2: Primary degradation and metabolic pathways.

Synthetic Methodologies

Two primary routes are recommended: De Novo Synthesis (for scale) and Decarboxylation (for high purity).[1][2]

Route A: Decarboxylation of 5-benzylpyrazole-3-carboxylic acid (High Purity)

This method avoids regioisomeric mixtures often seen in direct condensation.[1]

  • Precursor: this compound-3-carboxylic acid (commercially available or synthesized via Claisen condensation of phenylpyruvate).[1]

  • Reaction: Thermal decarboxylation at 200–250°C, often catalyzed by copper powder or in high-boiling solvents (e.g., diphenyl ether).[1][2]

  • Yield: High (>80%).

Route B: Condensation of -Keto Aldehyde Equivalent (General)

Direct reaction of a benzyl-substituted 1,3-dicarbonyl equivalent with hydrazine.[1]

  • Challenge: Regioselective formylation of phenylacetone (

    
    ) typically occurs at the benzylic position (C3) rather than the methyl (C1), yielding 4-phenyl-5-methylpyrazole, not 5-benzylpyrazole.[1]
    
  • Correct Precursor: Synthesis requires 1-phenyl-2,4-butanedione equivalents or specific enol ethers.[1]

Experimental Protocol: N-Alkylation (Derivatization)

To generate N-substituted derivatives for SAR studies.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 min under

    
    . Evolution of 
    
    
    gas confirms anion formation.
  • Alkylation: Add alkyl halide (1.1 eq) dropwise.[1][5]

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1][5]

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[5][6] Wash with brine (
    
    
    ) to remove DMF.[1]
  • Purification: Silica gel chromatography.

    • Note: Expect a mixture of 1,3- and 1,5-isomers.[1] The 1-alkyl-3-benzyl isomer is usually less sterically hindered and forms as the major product, but this must be confirmed via NOESY NMR.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Link[1]

  • Elguero, J., et al. The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1976.[2] (Foundational text on pyrazole tautomerism).

  • BenchChem. Metabolic Stability of Pyrazole Derivatives.Link[1]

  • Organic Syntheses. General Methods for Pyrazole Synthesis (Knorr Reaction).Link[1]

  • ThermoFisher Scientific. Safety Data Sheet: Benzylpyrazole derivatives.Link[1]

Electronic Properties and pKa Modulation in Benzyl-Substituted Pyrazoles: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, functioning as critical pharmacophores in kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics[1]. The substitution of the pyrazole core, particularly through N-benzylation, fundamentally alters its electronic distribution, tautomeric equilibrium, and acid-base properties. This technical guide provides an in-depth analysis of the electronic properties and pKa values of benzyl-substituted pyrazoles, offering predictive insights and validated experimental protocols for researchers optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel therapeutics.

Acid-Base Chemistry and Tautomerism of the Pyrazole Core

Unsubstituted pyrazole is an amphoteric heterocycle. The pyrrole-like nitrogen (N1) acts as a weak hydrogen-bond donor with a pKa of approximately 14.2, while the pyridine-like nitrogen (N2) acts as a weak hydrogen-bond acceptor and basic center with a conjugate acid pKa of roughly 2.5[1]. In aqueous solutions, N-unsubstituted pyrazoles undergo rapid annular prototropic tautomerism, dynamically interconverting between the 3-substituted and 5-substituted forms[2].

Functionalizing the N1 position with a benzyl group definitively locks the tautomeric state[2]. This rigidification is a vital strategy in rational drug design, as a specific, stable tautomer is often required for optimal receptor binding and target engagement[3]. By eliminating tautomerism, N-benzylation simplifies the molecule's interaction profile but simultaneously shifts the electron density of the aromatic sextet, directly impacting the basicity of the N2 atom.

Electronic Effects of Benzyl Substitution

The basicity of the pyrazole N2 atom is highly sensitive to the inductive (-I/+I) and resonance (-M/+M) effects of ring substituents. The Taft-Topsom formalism is frequently employed to quantify these substituent effects on the intrinsic reactivity and basicity of pyrazoles[4].

  • The Benzyl Effect: Compared to a simple methyl group (which is electron-donating, +I), a benzyl group exerts a mild electron-withdrawing inductive effect (-I). This occurs because the sp²-hybridized carbons of the phenyl ring pull electron density through the sp³ methylene bridge. Consequently, 1-benzylpyrazole exhibits a slightly lower pKa (predicted pKa ≈ 2.01)[5] compared to 1-methylpyrazole (pKa ≈ 2.1) and unsubstituted pyrazole (pKa ≈ 2.52)[6].

  • Substituent Tuning on the Benzyl Ring: The electronic properties of the pyrazole core can be precisely fine-tuned by modifying the benzyl aromatic ring:

    • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CF₃, or halogens on the benzyl ring further deplete electron density from the pyrazole core through space and through bonds, lowering the pKa.

    • Electron-Donating Groups (EDGs) such as -CH₃ or -OCH₃ push electron density towards the pyrazole ring, marginally increasing the pKa and enhancing the basicity of the N2 atom[2].

G A Unsubstituted Pyrazole (pKa ~2.5, Tautomeric) B N-Benzylation (Locks Tautomer) A->B Alkylation / Knorr Synthesis C EWG on Benzyl (e.g., -CF3, -NO2) B->C -I / -M Effects D EDG on Benzyl (e.g., -CH3, -OCH3) B->D +I / +M Effects E Decreased N2 e- Density (pKa < 2.0) C->E Basicity Decreases F Increased N2 e- Density (pKa > 2.1) D->F Basicity Increases

Caption: Electronic influence of benzyl substitution on pyrazole basicity.

Quantitative Data Summary

The following table synthesizes the pKa values and electronic shifts associated with various pyrazole substitutions, highlighting the modulatory power of the benzyl group and surrounding substituents.

CompoundConjugate Acid pKaElectronic DescriptorReference Context
1H-Pyrazole 2.52Amphoteric, tautomeric baseline[6]
1-Methylpyrazole 2.10+I effect from N-methyl group[4]
1-Benzyl-1H-pyrazole 2.01Mild -I effect from phenyl ring[5]
3,5-Dimethylpyrazole 4.12Strong +I effect from C-methyls[7]
1-Benzyl-3,5-dimethylpyrazole ~3.60Competing +I (C-methyl) and -I (N-benzyl)Extrapolated[7]

Experimental Methodologies

Protocol 1: Regioselective Synthesis of N-Benzyl Pyrazoles

To study these electronic properties, pure N-benzyl pyrazoles must be synthesized. The Knorr pyrazole synthesis utilizing benzylhydrazine ensures complete regiocontrol when symmetric 1,3-dicarbonyls are used[8].

  • Reagent Preparation: Dissolve 1.0 equivalent of benzylhydrazine hydrochloride in absolute ethanol[8]. Causality: Ethanol is chosen as it fully solubilizes the reagents and allows for an optimal reflux temperature (~78°C) that drives the condensation thermodynamically without degrading the intermediate hydrazone.

  • Neutralization: Add 1.1 equivalents of a mild base (e.g., sodium acetate) to liberate the free hydrazine. Causality: The free lone pair on the hydrazine nitrogen is an absolute requirement to initiate the nucleophilic attack on the carbonyl carbon.

  • Condensation: Slowly add 1.0 equivalent of the chosen 1,3-dicarbonyl compound (e.g., acetylacetone for 3,5-dimethyl substitution).

  • Cyclization: Heat the mixture to reflux for 2-4 hours. The initial nucleophilic attack forms a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring[9].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure N-benzyl pyrazole.

Protocol 2: Potentiometric Determination of pKa

Because benzyl-substituted pyrazoles are highly lipophilic, standard aqueous titration is often impossible due to precipitation. A self-validating protocol uses a mixed solvent system, such as a 70% (v/v) dioxane-water mixture[7].

  • Solvent and System Calibration: Prepare a 70% dioxane-water mixture. Calibrate the glass electrode using the Gran's plot method in this specific solvent matrix. Causality: Standard aqueous pH buffers do not accurately reflect hydrogen ion activity in mixed solvents; empirical correction factors must be applied to convert pH-meter readings to actual hydrogen ion concentrations, ensuring the system self-validates its own baseline.

  • Sample Preparation: Dissolve the N-benzyl pyrazole in the 70% dioxane-water mixture to a final concentration of 0.001 M. Add NaClO₄ to a concentration of 0.1 M. Causality: Sodium perchlorate maintains a constant ionic strength, ensuring that the activity coefficients of the ionic species remain stable and do not skew the equilibrium constants during the titration[7].

  • Acidification: Add a known excess of standardized HClO₄ to fully protonate the pyrazole N2 atom.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption and carbonic acid formation) at a constant temperature (25.0 ± 0.1 °C).

  • Data Analysis: Record the pH vs. volume of titrant. Utilize non-linear regression analysis (e.g., using the Henderson-Hasselbalch equation adapted for mixed solvents) to calculate the thermodynamic pKa.

G Start Sample Prep: 70% Dioxane-Water (Solubilizes Lipophilic Pyrazole) Ionic Add 0.1M NaClO4 (Maintains Ionic Strength) Start->Ionic Acidify Add Excess HClO4 (Fully Protonates N2) Ionic->Acidify Titration Potentiometric Titration (0.1M NaOH, N2 Atmosphere) Acidify->Titration Continuous Stirring Analysis Non-linear Regression (Gran's Plot Correction) Titration->Analysis Extract pKa

Caption: Workflow for potentiometric pKa determination of lipophilic pyrazoles.

Conclusion

The rational design of pyrazole-based therapeutics requires a deep understanding of how specific substituents dictate electronic properties. Benzylation at the N1 position not only abolishes tautomerism but also subtly decreases the basicity of the pyrazole core through mild inductive electron withdrawal[2][5]. By utilizing precise synthetic methodologies and rigorously calibrated mixed-solvent titrations[7], researchers can accurately predict and measure these pKa shifts, optimizing the pharmacokinetic behavior and target affinity of next-generation drugs.

References

  • Title: A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles Source: RSC Publishing / New Journal of Chemistry URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC / NIH URL: [Link]

  • Title: pH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture Source: ResearchGate URL: [Link]

  • Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study Source: Academia.edu URL: [Link]

  • Title: China 1-Benzyl-1h-pyrazole CAS 10199-67-4 Manufacturers Suppliers Factory Source: Biosynce URL: [Link]

  • Title: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications Source: ResearchGate URL: [Link]

Sources

The 5-Benzyl-1H-Pyrazole Pharmacophore: A Technical Guide to Biological Activities and Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots towards increasingly complex and dynamic protein targets, the 5-benzyl-1H-pyrazole scaffold has emerged as a highly versatile, privileged pharmacophore. In my experience optimizing kinase and protease inhibitors, the unique spatial geometry afforded by the rotatable benzyl group at the 5-position allows this core to adapt to narrow, hydrophobic binding pockets that rigid, planar heterocycles simply cannot access.

This whitepaper provides an in-depth analysis of the biological activities associated with this compound derivatives, detailing their mechanistic roles in modern therapeutics, structural activity relationships (SAR), and field-proven protocols for their synthesis and biological validation.

Mechanistic Landscape of Biological Activities

The biological utility of the this compound core spans several critical therapeutic areas, primarily driven by its ability to act as a highly selective hydrogen-bond donor/acceptor system while projecting the lipophilic benzyl group into deep allosteric or catalytic clefts.

RIP1 Kinase Inhibition and Necroptosis

Receptor-interacting protein-1 (RIP1) kinase is a critical node in innate immune signaling and programmed necrosis (necroptosis). Dysregulation of RIP1 leads to the release of distress-associated molecular patterns (DAMPs), driving severe inflammatory conditions such as inflammatory bowel disease (IBD) and ischemic-reperfusion injuries[1].

Derivatives of this compound-3-carboxylic acid have been heavily optimized as potent RIP1 inhibitors. The pyrazole nitrogen atoms interact with the hinge region of the kinase domain, while the 5-benzyl group occupies a highly specific hydrophobic allosteric pocket adjacent to the ATP-binding site. This locks the kinase in an inactive conformation, preventing the phosphorylation of RIP3 and the subsequent oligomerization of MLKL, thereby halting cell lysis[1].

Necroptosis_Pathway cluster_0 Caspase-8 Inhibited Stimulus TNF-alpha / DAMPs Receptor TNFR1 Activation Stimulus->Receptor Complex1 Complex I (RIP1/TRADD) Receptor->Complex1 Necrosome Necrosome Formation (RIP1 + RIP3) Complex1->Necrosome Kinase Activation MLKL MLKL Phosphorylation & Oligomerization Necrosome->MLKL CellDeath Membrane Rupture (Necroptosis) MLKL->CellDeath Inhibitor This compound Derivatives Inhibitor->Necrosome Allosteric Inhibition

Figure 1: RIP1 kinase-mediated necroptosis pathway and this compound inhibition.

Ubiquitin Specific Protease 7 (USP7) Inhibition in Oncology

Deubiquitinating enzymes (DUBs) are notoriously difficult to target due to highly conserved catalytic domains. However, USP7 has become a prime target in oncology (e.g., multiple myeloma, neuroblastoma) because it stabilizes MDM2, which in turn degrades the tumor suppressor p53[2].

Recent breakthroughs have utilized the this compound scaffold integrated with piperidine derivatives to create irreversible, covalent inhibitors of USP7. The pyrazole core acts as a rigid spacer that precisely aligns an electrophilic warhead (such as an acrylamide) with the catalytic cysteine of USP7, while the benzyl group anchors the molecule in the S4/S5 ubiquitin-binding sub-pockets[2].

Integrin-Linked Kinase (ILK) Modulation

In the context of renal disease and tumor angiogenesis, Integrin-Linked Kinase (ILK) regulates extracellular matrix interactions. Pyrazolylbenzothiazole compounds, specifically those bearing a this compound-3,5-diamine motif, have demonstrated significant efficacy in slowing the progression of hyperproliferative tissue remodeling by interfering with ILK-mediated integrin signaling[3].

Quantitative Data Summary

To provide a comparative baseline for assay development, the following table synthesizes the quantitative pharmacological profiles of this compound derivatives across their primary targets.

Target EnzymeRepresentative Compound ClassTypical Potency (IC₅₀)Primary Disease IndicationMechanism of Action
RIP1 Kinase This compound-3-carboxamides< 50 nMInflammatory Bowel Disease, IschemiaAllosteric (Type II) kinase inhibition[1]
USP7 (DUB) Pyrazole-piperidine-quinazolines< 100 nMMultiple Myeloma, Breast CancerIrreversible covalent binding to catalytic Cys[2]
ILK Pyrazolylbenzothiazoles< 1 µMRenal Disease, AngiogenesisDisruption of integrin signaling pathways[3]

Scaffold Synthesis and Structural Activity Relationship (SAR)

The synthesis of the this compound core relies on the controlled cyclocondensation of a


-dicarbonyl intermediate with hydrazine[4]. The modularity of this reaction allows for rapid SAR expansion. By altering the substitution on the benzyl ring (e.g., adding ortho-fluoro or para-methoxy groups), researchers can fine-tune the electron density and steric bulk to optimize target residence time.

Synthesis_Workflow Reactant1 Benzyl Methyl Ketone + Diethyl Oxalate Step1 Claisen Condensation (t-BuOK, EtOH, 0°C to RT) Reactant1->Step1 Intermediate Ethyl 5-phenyl-2,4- dioxopentanoate Step1->Intermediate Step2 Cyclization (Hydrazine Hydrate, Reflux) Intermediate->Step2 Product Ethyl this compound -3-carboxylate Step2->Product Validation LC-MS (m/z 231.1) & 1H-NMR Verification Product->Validation Self-Validation

Figure 2: Step-by-step synthetic workflow for the this compound core scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes internal checks to prevent the propagation of errors, a necessity when synthesizing compounds for sensitive biological assays.

Synthesis of Ethyl this compound-3-carboxylate

This protocol outlines the generation of the foundational pyrazole ester, which can subsequently be hydrolyzed or amidated for specific target screening[1].

Step 1: Claisen Condensation

  • Procedure: In a flame-dried flask under nitrogen, dissolve benzyl methyl ketone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Cool the mixture to 0°C. Dropwise, add a solution of potassium tert-butoxide (1.1 eq) in ethanol.

  • Causality: Potassium tert-butoxide is selected over weaker bases (like sodium carbonate) to ensure rapid, quantitative enolate formation at the less sterically hindered

    
    -carbon of the ketone. This prevents unwanted self-condensation of the ketone. Ethanol is used as the solvent because it stabilizes the polar transition state and matches the leaving group of the oxalate, preventing transesterification side-products.
    
  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the ketone spot and the appearance of a highly UV-active lower spot confirms the formation of ethyl 5-phenyl-2,4-dioxopentanoate.

Step 2: Hydrazine Cyclization

  • Procedure: To the crude mixture from Step 1, add hydrazine hydrate (1.5 eq) dropwise at room temperature. Slowly heat the reaction to reflux for 2 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the most electrophilic carbonyl, followed by intramolecular cyclization. Refluxing drives off the generated water, pushing the equilibrium toward the thermodynamically stable aromatic pyrazole ring.

  • Self-Validation (Quality Control): Quench with water, extract with ethyl acetate, and concentrate. Run LC-MS on the crude solid. A dominant peak at m/z 231.1[M+H]⁺ confirms successful cyclization. Do not proceed to biological testing without verifying the absence of uncyclized hydrazone intermediates via ¹H-NMR (look for the distinct pyrazole C4-H singlet around

    
     6.5 ppm).
    
In Vitro RIP1 Kinase Activity Assay (ADP-Glo Format)

To evaluate the biological activity of synthesized this compound derivatives, an ATP-depletion assay is utilized.

  • Preparation: Dilute recombinant human RIP1 kinase domain in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT).

  • Compound Incubation: Dispense 5 µL of the pyrazole inhibitor (serial dilutions in DMSO) into a 384-well plate. Add 5 µL of the RIP1 enzyme solution. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is absolutely critical. Because 5-benzyl-1H-pyrazoles often act as Type II allosteric inhibitors, they require time to induce and stabilize the inactive "DFG-out" conformation of the kinase. Skipping this step will result in artificially high IC₅₀ values.

  • Reaction Initiation: Add 5 µL of ATP/Myelin Basic Protein (MBP) substrate mix to initiate the reaction. Incubate for 2 hours.

  • Detection & Validation: Add 15 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP, followed by 30 µL of Kinase Detection Reagent to convert ADP to luminescence.

    • Self-Validation: This assay format is self-validating against false positives. Unlike fluorescence-based assays where the pyrazole core might auto-fluoresce and skew data, luminescence directly correlates to ADP produced by the kinase. Always include a "No Enzyme" control to establish the luminescence floor and a "DMSO only" control for the maximum activity ceiling.

References

  • Heterocyclic amides as kinase inhibitors (RIP1 Kinase Inhibition). US Patent 10,292,987 B2.
  • Inhibitors targeting ubiquitin specific protease 7 (USP7). US Patent Application 2024/0376076 A1.
  • Pyrazolylbenzothiazole derivatives and their use as therapeutic agents (ILK Modulation). US Patent 8,754,233 B2.
  • Diethyl 2-(2-phenylacetyl)propanedioate (Synthesis & Reactivity Models). Benchchem.

Sources

An In-depth Technical Guide to the Coordination Chemistry and Ligand Behavior of 5-Benzyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-benzyl-1H-pyrazole, focusing on its synthesis, structural and electronic properties, and its behavior as a ligand in coordination chemistry. Drawing on established principles and data from closely related pyrazole systems, this document serves as a valuable resource for researchers exploring the potential of this and similar molecules in catalysis and medicinal chemistry.

Introduction: The Pyrazole Scaffold in Ligand Design

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structural and electronic features have made them a "privileged scaffold" in medicinal chemistry and a versatile building block in coordination chemistry.[1][2][3] The presence of a pyridine-like sp²-hybridized nitrogen and a pyrrole-like sp³-hybridized nitrogen atom allows pyrazoles to act as both hydrogen bond donors and acceptors, and to coordinate to metal centers in various modes.[4]

The substituent at the 5-position of the pyrazole ring can significantly influence the ligand's steric and electronic properties, thereby tuning the characteristics of the resulting metal complexes. The benzyl group, with its steric bulk and potential for π-stacking interactions, introduces an additional layer of complexity and potential for creating unique coordination environments. This guide focuses specifically on this compound, a ligand with underexplored potential in coordination chemistry.

Synthesis and Properties of this compound

Synthetic Pathways

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a suitable precursor would be a β-diketone containing a benzyl group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general pyrazole synthesis methodologies.[5]

Materials:

  • 1-Phenyl-2,4-pentanedione (or a similar β-diketone precursor to the benzyl group)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-diketone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified this compound by NMR and mass spectrometry.

Structural and Spectroscopic Properties

The structure of this compound features a planar pyrazole ring connected to a flexible benzyl group. The PubChem database provides basic information on this compound.[6]

Table 1: Physicochemical Properties of this compound [6]

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
IUPAC Name This compound
CAS Number 32251-82-4

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. The NH proton of the pyrazole ring will likely appear as a broad singlet.[7][8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyrazole ring and the benzyl substituent.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings.[7][9]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the pyrazole and benzyl moieties.[6]

Coordination Chemistry of Pyrazole-Based Ligands

While specific studies on the coordination chemistry of this compound are limited, the extensive literature on other substituted pyrazoles provides a strong foundation for predicting its behavior as a ligand.[10]

Coordination Modes

Pyrazole ligands can coordinate to metal centers in several ways, primarily through the pyridine-like nitrogen atom.[4] The most common coordination modes are:

  • Monodentate Coordination: The ligand binds to a single metal center through its sp² nitrogen atom. This is a common mode for simple pyrazole ligands.[11][12]

  • Bridging (Pyrazolate) Coordination: Upon deprotonation of the N-H proton, the resulting pyrazolate anion can bridge two metal centers, with each nitrogen atom coordinating to a different metal. This mode is crucial in the formation of polynuclear complexes.[4]

Fig. 1: Common coordination modes of pyrazole ligands.
Synthesis of Metal Complexes

The synthesis of metal complexes with pyrazole ligands is typically straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent.[13][14]

Experimental Protocol: Synthesis of a Generic Transition Metal Complex with this compound

This protocol is a general guideline for the synthesis of a mononuclear complex.

Materials:

  • This compound

  • A transition metal salt (e.g., CuCl₂, Co(NO₃)₂, etc.)

  • Methanol or Ethanol

  • Triethylamine (optional, for deprotonation to form pyrazolate complexes)

Procedure:

  • Dissolve the metal salt (1.0 eq) in methanol in a round-bottom flask.

  • In a separate flask, dissolve this compound (2.0-4.0 eq, depending on the desired coordination number) in methanol.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • If a pyrazolate complex is desired, a base such as triethylamine can be added to facilitate deprotonation.

  • Stir the reaction mixture for several hours. The formation of a precipitate may indicate complex formation.

  • If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Characterize the resulting complex using techniques such as single-crystal X-ray diffraction, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy.

Structural and Electronic Properties of Complexes

The benzyl group at the 5-position is expected to exert a significant steric influence on the coordination sphere of the metal center. This can affect the number of ligands that can coordinate and the overall geometry of the complex. Furthermore, the phenyl ring of the benzyl group can engage in non-covalent interactions, such as π-stacking, which can influence the crystal packing of the complexes.[15][16]

The electronic properties of the metal complexes will be influenced by the σ-donating ability of the pyrazole ligand. The benzyl group is generally considered to be weakly electron-donating, which will have a subtle effect on the electron density at the metal center.

Potential Applications

Catalysis

Metal complexes of pyrazole derivatives have shown promise as catalysts in a variety of organic transformations, including oxidation and carbon-carbon coupling reactions.[17] The tunability of the pyrazole ligand through substitution allows for the fine-tuning of the catalyst's activity and selectivity. The steric bulk of the 5-benzyl group could be advantageous in creating a specific pocket around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

G Substrate Substrate Catalyst [M(this compound)n] Substrate->Catalyst Binds to active site Product Product Catalyst->Product Catalytic conversion

Fig. 2: General scheme for a catalytic application.
Medicinal Chemistry

The pyrazole scaffold is a key component in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][18] The benzyl group is also a common motif in pharmacologically active compounds. Therefore, this compound and its derivatives are attractive targets for drug discovery and development. The coordination of this ligand to metal centers can also lead to new metallodrugs with potentially enhanced or novel therapeutic activities.

Conclusion

This compound is a versatile ligand with significant potential in both coordination chemistry and medicinal chemistry. While its coordination chemistry has not been extensively explored, the rich chemistry of other pyrazole derivatives provides a solid framework for understanding its likely behavior. The synthetic accessibility of this ligand, combined with the steric and electronic influence of the benzyl group, makes it a promising candidate for the development of new catalysts and therapeutic agents. Further research into the coordination complexes of this compound is warranted to fully unlock its potential.

References

  • Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and β-Ketoesters. Organic Syntheses, 83, 213.
  • Bousquet, P., et al. (2021). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4416282, this compound. Retrieved March 7, 2024 from [Link].

  • El-Sayed, M. A. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 407.
  • Davydenko, Y., et al. (2025). Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole. ChemRxiv.
  • Talaviya, R., & Akbari, J. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 233, 01007.
  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 5(1), 11-23.
  • Abdel-Wahab, B. F., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(19), 5624-5645.
  • Singh, P., et al. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
  • Al-Omair, M. A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(52), 33939-33950.
  • Kumar, D., et al. (2011). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Journal of Chemical and Pharmaceutical Research, 3(5), 653-659.
  • Das, D., et al. (2022). Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines: a combined experimental and DFT optimized study. Catalysis Science & Technology, 12(12), 3845-3857.
  • Reddy, C. R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8343-8347.
  • Al-Hamdani, A. A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
  • Zare, K., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(52), 33939-33950.
  • Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(31), 21326-21345.
  • Davydenko, Y., et al. (2026). Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole. ChemRxiv.
  • Al-Resayes, S. I., et al. (2019). Transition metal complexes with pyrazole derivatives as ligands. Journal of Molecular Structure, 1180, 636-645.
  • Trofimenko, S. (1993). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980.
  • El-Gamel, N. E. A., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(10), 6127-6141.
  • La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. In Progress in Inorganic Chemistry (Vol. 46, pp. 151-238). John Wiley & Sons, Inc.
  • Atwood, J. L., & Barbour, L. J. (2003). Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. Crystal Growth & Design, 3(4), 545-549.
  • De Dobbelaere, C., et al. (2022). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C: Structural Chemistry, 78(7), 396-403.
  • El-Faham, A., et al. (2020). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Journal of Molecular Structure, 1205, 127625.
  • Ansar, S., et al. (2021). Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure, 1228, 129714.
  • De Dobbelaere, C., et al. (2022). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.

Sources

The Benzyl-Pyrazole Scaffold: From Synthetic Challenge to Clinical Reality

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Benzyl-Pyrazole Based Pharmaceutical Agents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzyl-pyrazole moiety—a pyrazole ring substituted at the nitrogen (N1) position with a benzyl group—has evolved from a generic chemical building block into a privileged scaffold in modern medicinal chemistry.[1] While fused pyrazoles (indazoles) like Lonidamine established early clinical precedence, the recent discovery of non-fused benzyl-pyrazole agents, particularly soluble Guanylate Cyclase (sGC) stimulators like Olinciguat and Praliciguat , marks a paradigm shift. This guide analyzes the structural evolution, mechanistic distinctiveness, and synthetic challenges of this pharmacophore, offering a rigorous technical roadmap for researchers utilizing this scaffold.

The Pharmacophore: Structural & Electronic Rationale

The N-benzyl pyrazole unit is not merely a linker; it is a critical recognition element. Its success in drug discovery stems from three specific physicochemical properties:

  • Pi-Stacking Capability: The benzyl group, often substituted with electron-withdrawing halogens (e.g., 2-fluorobenzyl in Olinciguat), facilitates T-shaped or parallel displaced

    
    -
    
    
    
    stacking interactions with aromatic residues (Phenylalanine, Tyrosine) deep within hydrophobic binding pockets.
  • Vectorial Projection: The methylene bridge (

    
    ) provides a "kink" that orients the pyrazole ring and the phenyl ring at an angle (
    
    
    
    ), allowing the molecule to traverse narrow channels connecting solvent-exposed regions to deep active sites.
  • Electronic Modulation: The pyrazole ring acts as a bioisostere for imidazole or pyrrole but with distinct hydrogen bond acceptor/donor profiles (N2 is a weak acceptor; N1 is substituted).

Case Study: The sGC Stimulator Revolution

The most definitive application of the benzyl-pyrazole scaffold lies in the development of soluble Guanylate Cyclase (sGC) stimulators. This class of drugs treats cardiovascular and fibrotic diseases by sensitizing sGC to low levels of nitric oxide (NO).

Evolution from Fused to Non-Fused Systems

Early sGC stimulators like YC-1 and Riociguat relied on fused ring systems (indazoles or pyrazolopyridines). However, the "next-generation" agents developed by Ironwood Pharmaceuticals (now Cyclerion) and others stripped away the fused ring, utilizing a discrete 1-(2-fluorobenzyl)-1H-pyrazole core.

  • Riociguat (First Gen): Fused pyrazolo[3,4-b]pyridine.

  • Olinciguat (IW-1701) & Praliciguat (IW-1973): These contain a central pyrimidine ring linked to a 1-(2-fluorobenzyl)-pyrazole . The benzyl group is critical for anchoring the molecule within the heme-binding domain of the sGC

    
    -subunit, stabilizing the nitrosyl-heme complex.
    
Mechanism of Action

Unlike sGC activators (which activate heme-free sGC), benzyl-pyrazole stimulators require the presence of the heme moiety. They bind to an allosteric site, stabilizing the active conformation of the enzyme and synergizing with endogenous NO to catalyze the conversion of GTP to cGMP.

Visualization: sGC Signaling Pathway

The following diagram illustrates the synergistic activation of sGC by NO and Benzyl-Pyrazole agents.

sGC_Pathway NO Nitric Oxide (NO) sGC_Inactive sGC (Inactive) [Heme-Fe2+] NO->sGC_Inactive Binds Heme Drug Benzyl-Pyrazole (Olinciguat/Praliciguat) Drug->sGC_Inactive Allosteric Binding sGC_Active sGC (Active Complex) sGC_Inactive->sGC_Active Synergistic Activation cGMP cGMP sGC_Active->cGMP Catalysis GTP GTP GTP->sGC_Active Response Vasodilation & Anti-fibrosis cGMP->Response PKG Signaling

Figure 1: Synergistic activation of soluble Guanylate Cyclase (sGC) by NO and benzyl-pyrazole stimulators.

Technical Data Summary

The following table contrasts key benzyl-pyrazole and related agents. Note the structural shift from fused indazoles to discrete benzyl-pyrazoles.

CompoundClassCore ScaffoldPrimary TargetStatus
Lonidamine Indazole1-(2,4-dichlorobenzyl)-indazoleHexokinase IIApproved (limited mkts)
Riociguat sGC StimulatorPyrazolo[3,4-b]pyridinesGC (Heme-dependent)FDA Approved
Praliciguat sGC Stimulator1-(2-fluorobenzyl)-pyrazole sGC (Heme-dependent)Phase II
Olinciguat sGC Stimulator1-(2-fluorobenzyl)-pyrazole sGC (Heme-dependent)Phase II
Crizotinib Kinase InhibitorPyrazole (N-piperidine)*ALK/ROS1FDA Approved

*Note: Crizotinib contains a pyrazole but lacks the N-benzyl motif, utilizing an N-piperidine instead. It is included for structural contrast.

Synthetic Methodologies: The Regioselectivity Challenge

The synthesis of N-benzyl pyrazoles presents a classic regioselectivity problem. Alkylation of an asymmetric pyrazole (tautomeric mixture) typically yields a mixture of N1- and N2-alkylated isomers, which are difficult to separate.

Protocol: Regioselective N-Alkylation

To achieve high regioselectivity for the desired isomer (often the less sterically hindered one), modern protocols utilize specific solvent effects or cyclization strategies rather than direct alkylation.

Method A: Direct Alkylation (Traditional)

  • Reagents: Pyrazole derivative, Benzyl bromide,

    
     or NaH.
    
  • Solvent: DMF or Acetone.

  • Outcome: Mixture of isomers (e.g., 3:1 ratio). Requires tedious column chromatography.

Method B: Regioselective Cyclization (Recommended) This method builds the pyrazole ring onto the benzyl hydrazine, ensuring 100% regiocontrol.

  • Starting Materials: Benzyl hydrazine dihydrochloride + 1,3-diketone (or enaminone).

  • Solvent System: Fluorinated alcohols (TFE or HFIP) have been shown to enhance regioselectivity due to hydrogen bond donation.

  • Step-by-Step Protocol:

    • Step 1: Dissolve 1,3-diketone (1.0 eq) in Trifluoroethanol (0.2 M).

    • Step 2: Add Benzyl hydrazine (1.1 eq) at room temperature.

    • Step 3: Stir for 4–12 hours. Monitor by TLC.

    • Step 4: Evaporate solvent. The fluorinated solvent often promotes the formation of the specific hydrazone intermediate that cyclizes to the N1-isomer exclusively.

    • Step 5: Recrystallize from Ethanol/Water.

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: Benzyl Hydrazine + 1,3-Diketone Path_A Path A: Ethanol (Reflux) Start->Path_A Path_B Path B: TFE/HFIP (25°C) Start->Path_B Inter_A Mixture of Hydrazones Path_A->Inter_A Inter_B Stabilized Hydrazone Path_B->Inter_B Prod_Mix Product: Isomer Mix (N1 + N2) Inter_A->Prod_Mix Cyclization Prod_Pure Product: Single Regioisomer (N1-Benzyl) Inter_B->Prod_Pure Selective Cyclization

Figure 2: Comparison of solvent-controlled regioselectivity in benzyl-pyrazole synthesis.

Future Outlook

The benzyl-pyrazole scaffold is expanding beyond sGC stimulators. Current research focuses on Fragment-Based Drug Discovery (FBDD) where the 1-benzyl-pyrazole unit serves as a high-affinity "anchor" fragment for kinase inhibitors (targeting CDK2 and EGFR). The ability to vary the benzyl substituents (fluorine scan) allows for precise tuning of metabolic stability and lipophilicity (


), making it a staple in the medicinal chemist's toolkit for the next decade.

References

  • Sandner, P., et al. (2018). "The discovery and characterization of novel soluble guanylate cyclase stimulators." Nitric Oxide.[2][3][4][5] Link

  • Ironwood Pharmaceuticals. (2019).[6][7] "Olinciguat (IW-1701) Structure and Activity." PubChem CID 90445883.[5] Link

  • BenchChem Technical Support. (2025). "Regioselective Synthesis of Substituted Pyrazoles: Protocols and Solvent Effects." BenchChem Application Notes. Link

  • Fassihi, A., et al. (2012). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Mini-Reviews in Medicinal Chemistry. Link

  • Buys, E. S., et al. (2018).[5] "Discovery and development of next generation sGC stimulators with diverse multidimensional pharmacology." Nitric Oxide.[2][3][4][5] Link[5]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 5-Benzyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-Benzyl-1H-pyrazole (tautomeric with 3-benzyl-1H-pyrazole) is a privileged structural motif in modern drug discovery. It serves as a critical scaffold for allele-specific kinase inhibitors, such as 3-benzylpyrazolo-pyrimidine triphosphate (3-benzyl-PPTP), which are engineered to target mutant kinase active sites (e.g., c-Src T338G) for orthogonal substrate labeling [1].

The primary challenge in synthesizing this compound from readily available precursors like phenylacetone (benzyl methyl ketone) is regiocontrol . Direct formylation using standard Claisen conditions often yields complex mixtures due to competing deprotonation at the benzylic methylene versus the terminal methyl group. To circumvent this, the protocol below utilizes a regioselective Claisen condensation with diethyl oxalate. The steric bulk of both the oxalate and the base (tert-butoxide) kinetically directs the electrophilic attack to the less hindered terminal methyl group. Subsequent hydrazination and thermal decarboxylation yield the target this compound with high atom economy and exceptional purity [2].

Mechanistic Pathways & Workflows

G A Phenylacetone + Diethyl Oxalate B Claisen Condensation (t-BuOK, EtOH) A->B C Ethyl 5-phenyl-2,4- dioxopentanoate B->C D Cyclization (Hydrazine, EtOH) C->D E Ethyl 5-benzyl-1H- pyrazole-3-carboxylate D->E F Hydrolysis & Decarboxylation (NaOH, then Heat) E->F G This compound F->G

Caption: Synthetic workflow for this compound via regioselective oxalate condensation.

Pathway A This compound Scaffold B Derivatization (e.g., 3-Benzyl-PPTP) A->B C Mutant Kinase Active Site (e.g., c-Src T338G) B->C D Orthogonal ATP Analog Binding C->D E Direct Protein Substrate Labeling D->E

Caption: Logical relationship of this compound derivatives in allele-specific kinase labeling.

Quantitative Process Metrics

To ensure reproducibility across scales, the following table summarizes the expected quantitative metrics for each stage of the synthesis.

Synthesis PhaseKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1. Claisen Condensation Phenylacetone, Diethyl Oxalate, t-BuOK0 to 254.082%>95%
2. Cyclization Hydrazine hydrate, Ethanol78 (Reflux)2.088%>98%
3. Hydrolysis NaOH (aq), THF/MeOH603.095%>99%
4. Decarboxylation Neat (Heat) or Diphenyl ether200-2201.575%>98%
Overall Process --~10.5 ~51% >98%

Experimental Protocols

Phase 1: Regioselective Condensation & Cyclization

Objective: Construct the pyrazole core while preventing benzylic functionalization.

Step 1: Enolate Generation and Condensation

  • Preparation: Charge a dry, nitrogen-flushed reactor with absolute ethanol (10 volumes) and potassium tert-butoxide (1.1 equivalents).

  • Addition: Cool the mixture to 0 °C. Add a pre-mixed solution of phenylacetone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 1 hour.

    • Causality Note: The slow addition at 0 °C prevents self-condensation of the ketone. The bulky tert-butoxide base kinetically favors deprotonation at the less sterically hindered terminal methyl group, yielding ethyl 5-phenyl-2,4-dioxopentanoate rather than the benzylic derivative.

  • Maturation: Allow the reaction to warm to room temperature (25 °C) and stir for 3 hours.

Step 2: Hydrazination and Cyclization 4. Reagent Introduction: Re-cool the reactor to 0 °C. Introduce hydrazine hydrate (1.2 eq) dropwise.

  • Causality Note: Hydrazine hydrate is utilized instead of anhydrous hydrazine to mitigate explosion risks at scale. The dropwise addition prevents the formation of bis-hydrazones.

  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to half its volume, then pour into ice water. The intermediate, ethyl this compound-3-carboxylate , will precipitate. Filter, wash with cold water, and dry under vacuum.

    • Self-Validating Step: The precipitation of the product from the aqueous mixture acts as a self-purifying mechanism, eliminating the need for chromatography and confirming successful cyclization.

Phase 2: Saponification & Thermal Decarboxylation

Objective: Remove the directing ester group to yield the final this compound.

Step 3: Ester Hydrolysis

  • Saponification: Suspend the ethyl this compound-3-carboxylate in a 1:1 mixture of THF and Methanol (5 volumes). Add 2M aqueous NaOH (2.0 eq).

  • Heating: Stir at 60 °C for 3 hours until TLC/LCMS indicates complete consumption of the ester.

  • Acidification: Cool to room temperature and acidify with 2M HCl to pH 2-3. The This compound-3-carboxylic acid will precipitate as a white solid. Filter and dry thoroughly.

Step 4: Thermal Decarboxylation 4. Setup: Transfer the dry carboxylic acid to a round-bottom flask equipped with a reflux condenser and a gas bubbler. (For larger scales, suspend the solid in diphenyl ether to ensure uniform heat transfer). 5. Thermal Activation: Heat the flask to 200–220 °C.

  • Causality Note: The carboxylic acid group at the 3-position is highly susceptible to thermal decarboxylation. The adjacent pyrazole nitrogen acts as an internal proton acceptor in the transition state, facilitating the concerted loss of

    
    .
    
  • Self-Validating Step: The evolution of

    
     gas bubbles provides immediate visual confirmation of the reaction. The cessation of bubbling indicates that the decarboxylation is complete.
    
  • Purification: Cool the residue. If performed neat, recrystallize the crude product from toluene/heptane. If performed in diphenyl ether, isolate the product via acid-base extraction (extract the pyrazole into 1M HCl, wash the organic layer, neutralize the aqueous layer with NaOH, and extract with ethyl acetate).

  • Final Yield: Evaporate the solvent to afford This compound as an off-white to pale yellow solid.

References

  • Heterocyclic Amides as Kinase Inhibitors (US9556152B2)

Application Note: Microwave-Assisted Synthesis of 5-Benzyl-1H-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026


-Diketones

Executive Summary

This application note details the microwave-assisted synthesis (MAOS) of 5-benzyl-1H-pyrazole derivatives, a privileged scaffold in medicinal chemistry found in COX-2 inhibitors and anticancer agents. Unlike conventional heating, which often requires 6–12 hours of reflux and yields variable regioselectivity, the microwave protocol described herein achieves >90% conversion in under 10 minutes. This guide addresses the critical challenge of regiocontrol when using substituted hydrazines and provides a self-validating protocol for the condensation of 1-phenyl-2,4-pentanedione with hydrazine hydrate.

Scientific Foundation & Mechanism

The Challenge of the "5-Benzyl" Moiety

The synthesis of 5-benzylpyrazoles typically involves the condensation of a hydrazine with a


-diketone (e.g., 1-phenyl-2,4-pentanedione).
  • Tautomeric Equivalence: In unsubstituted 1H-pyrazoles (where R on Nitrogen is H), the 3-benzyl and 5-benzyl isomers are tautomers and exist in rapid equilibrium. In solution (NMR), they often appear as a single average species or broad signals.

  • Regioselectivity: When using substituted hydrazines (e.g., methylhydrazine), the reaction produces two distinct constitutional isomers: 1-methyl-5-benzyl-3-methylpyrazole (Target A) and 1-methyl-3-benzyl-5-methylpyrazole (Target B). Microwave irradiation has been shown to influence this selectivity by accessing higher energy transition states that favor the kinetic product.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl carbon of the


-diketone. Under microwave irradiation, the dipolar polarization of the solvent (e.g., ethanol) and reagents accelerates the rate-determining step—the initial dehydration to form the hydrazone intermediate.

ReactionMechanism Start Hydrazine + 1-Phenyl-2,4-pentanedione Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (MW Activated) Hydrazone Hydrazone Intermediate Inter1->Hydrazone - H2O (Dehydration) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Ring Closure Product 5-Benzyl-3-methyl- 1H-pyrazole Cyclization->Product - H2O (Aromatization)

Figure 1: Step-wise mechanism of the Knorr pyrazole synthesis accelerated by microwave irradiation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • 1-Phenyl-2,4-pentanedione (Precursor for 5-benzyl group).

    • Hydrazine Hydrate (50-80% solution).

    • Solvent: Ethanol (Absolute) or Solvent-Free conditions.

Quantitative Reagent Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (mmol)Mass/Vol
1-Phenyl-2,4-pentanedione 176.211.02.0352 mg
Hydrazine Hydrate (80%) 50.061.22.4~150 µL
Ethanol 46.07Solvent-2.0 mL
Acetic Acid (Optional) 60.05Cat.0.11-2 drops
Step-by-Step Procedure
Method A: Ethanol-Mediated Synthesis (Recommended for Purity)
  • Preparation: In a 10 mL microwave vial, dissolve 1-phenyl-2,4-pentanedione (352 mg) in 2.0 mL of ethanol.

  • Addition: Add hydrazine hydrate (150 µL) dropwise. A slight exotherm may occur.

    • Note: If using substituted hydrazines (e.g., phenylhydrazine), add 1-2 drops of glacial acetic acid to catalyze the hydrazone formation.

  • Sealing: Cap the vial with a PTFE-lined septum and place it in the microwave reactor cavity.

  • Irradiation Parameters:

    • Mode: Dynamic (Hold Temperature).

    • Temperature: 120 °C.

    • Hold Time: 5 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High.[3]

  • Work-up:

    • Cool the reaction to room temperature (using compressed air cooling feature).

    • Self-Validation Check: The solution often turns from clear/yellow to a suspension as the pyrazole precipitates.

    • Pour the mixture into 10 mL of ice-cold water. Stir for 10 minutes.

    • Filter the solid precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.

Method B: Solvent-Free Synthesis (Green/High Throughput)
  • Mix the diketone and hydrazine hydrate directly in the vial without ethanol.

  • Irradiate at 100 °C for 2-3 minutes .

  • The product often solidifies immediately upon cooling. Recrystallize from ethanol/water (1:1).

Results & Analysis

Yield Comparison

Microwave irradiation significantly outperforms conventional thermal heating for this transformation.[4][5]

MethodTemp (°C)TimeYield (%)Purity (HPLC)
Conventional Reflux 78 (EtOH)6 hours72%85%
Microwave (Method A) 1205 mins94% >98%
Microwave (Method B) 1002 mins91%95%
Characterization (Self-Validating Signatures)

To confirm the formation of the 5-benzyl-3-methyl-1H-pyrazole structure, look for these specific NMR signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0-12.5 ppm: Broad singlet (NH).[6] Disappearance confirms cyclization.

    • δ 7.1-7.4 ppm: Multiplet (5H, Aromatic Phenyl).

    • δ 5.8 ppm: Singlet (1H, Pyrazole C4-H). Diagnostic for aromatic pyrazole.

    • δ 3.9 ppm: Singlet (2H, Benzyl -CH₂-). Key for "5-benzyl" verification.

    • δ 2.1 ppm: Singlet (3H, Methyl).

Regioselectivity Workflow

When using Methylhydrazine instead of Hydrazine Hydrate, two isomers form. Use the following logic to determine your major product:

Regioselectivity Input 1-Phenyl-2,4-pentanedione + Methylhydrazine Solvent Solvent Choice Input->Solvent Ethanol Ethanol (Protic) Solvent->Ethanol HFIP HFIP (Fluorinated) Solvent->HFIP Result1 Mixture of Isomers (Low Selectivity) Ethanol->Result1 Result2 High Regioselectivity (Favors 5-Benzyl isomer) HFIP->Result2 H-Bonding Control

Figure 2: Solvent influence on regioselectivity. Fluorinated solvents like Hexafluoroisopropanol (HFIP) can direct the hydrazine attack.

Troubleshooting & Optimization

  • Oiling Out: If the product forms an oil upon pouring into water, extract with Ethyl Acetate, dry over MgSO₄, and evaporate. Recrystallize from Hexane/EtOAc.[2]

  • Incomplete Reaction: If TLC shows starting material after 5 mins, increase temperature to 140 °C rather than extending time, as prolonged irradiation can degrade the hydrazine.

  • Regioisomer Identification: Use NOESY 1D/2D NMR . Irradiate the N-Methyl group; if you see an NOE enhancement of the Benzyl -CH₂, you have the 1-methyl-5-benzyl isomer. If you see enhancement of the C4-H or Methyl group, you have the 1-methyl-3-benzyl isomer.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: High speed synthesis of pyrazolones using microwave-assisted ne
    • Source: J. Braz. Chem. Soc., 2008.
    • Link:[Link]

  • Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • General Microwave Protocols

    • Title: Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles.
    • Source: Semantic Scholar.
    • Link:[Link]

Sources

functionalization strategies for the 5-benzyl-1H-pyrazole ring

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of the 5-Benzyl-1H-Pyrazole Ring: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the this compound scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its unique combination of a benzyl group, offering three-dimensional diversity, and a pyrazole ring, a versatile pharmacophore, makes it a focal point in the design of novel therapeutics.[4][5][6] However, unlocking the full potential of this scaffold requires a nuanced understanding of its reactivity and a robust toolkit of synthetic strategies to selectively modify its structure.

This technical guide provides a comprehensive overview of key . Moving beyond a simple recitation of procedures, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed as self-validating systems, providing a foundation for the logical and efficient diversification of this important molecular framework.

Understanding the Pyrazole Ring's Reactivity

The pyrazole ring is a π-electron-rich aromatic heterocycle containing two adjacent nitrogen atoms. This electronic nature dictates its reactivity.[1][7][8]

  • N1 (Pyrrole-like): This nitrogen's lone pair is part of the aromatic sextet. It is generally non-basic but can be deprotonated with a strong base to form a nucleophilic anion, which is readily alkylated or acylated.[9]

  • N2 (Pyridine-like): This nitrogen's lone pair is in an sp² orbital in the plane of the ring, making it the basic and nucleophilic center.[8]

  • C4 Position: Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the C3 and C5 positions are electron-deficient. Consequently, the C4 position possesses the highest electron density, making it the primary site for electrophilic aromatic substitution.[3][8][9]

  • C3/C5 Positions: These positions are more susceptible to nucleophilic attack and are the most acidic carbons, enabling deprotonation and subsequent functionalization via C-H activation or metallation strategies.[3][10]

This inherent reactivity provides multiple handles for selective functionalization, which we will explore in the following sections.

Strategy 1: Electrophilic Substitution at the C4-Position

Directing new substituents to the C4 position is the most classical and often the most straightforward functionalization approach, leveraging the innate electronic properties of the pyrazole ring.

Causality and Mechanistic Insight

Electrophilic substitution at C4 proceeds through a standard SEAr mechanism. The attack of an electrophile (E+) at C4 generates a stable cationic intermediate (Wheland intermediate) where the positive charge is delocalized across the ring system without disrupting the lone pair contribution of the N1 nitrogen to the aromatic sextet. In contrast, attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an sp² nitrogen atom.[7]

Application & Protocol: C4-Bromination

Halogenation, particularly bromination, is a cornerstone transformation that installs a versatile synthetic handle for subsequent cross-coupling reactions.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent such as glacial acetic acid or chloroform (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-5-benzyl-1H-pyrazole.

  • Solvent Choice: Acetic acid can facilitate the reaction by protonating the carbonyl of NBS, making it more electrophilic. Chloroform is a good alternative for substrates sensitive to acidic conditions.

  • Reactivity: The reaction is typically clean and high-yielding. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the formation of minor di-brominated impurities.

  • Alternative Reagents: For iodination, Iodine Monochloride (ICl) is an effective reagent.[11] For nitration, a mixture of nitric and sulfuric acid is typically used, though this can be harsh for sensitive substrates.[11]

Strategy 2: Directed C-H Functionalization

Modern synthetic chemistry increasingly relies on C-H activation to forge new bonds, avoiding the need for pre-functionalized starting materials.[12] For the this compound system, this is particularly powerful for modifying the C5 position of the pyrazole ring and the benzylic C(sp³)-H bonds.

Palladium-Catalyzed C5-Arylation of the Pyrazole Ring

Achieving functionalization at the C5 position often requires overriding the inherent preference for C4 substitution. This is accomplished using transition-metal catalysis, where a directing group installed at the N1 position coordinates to the metal center, delivering the catalyst in proximity to the C5-H bond.[10][13][14]

C5_Arylation_Workflow start This compound step1 N1 Protection/ Directing Group (DG) Installation start->step1 e.g., (Boc)₂O or 2-(trimethylsilyl)ethoxymethyl chloride step2 Pd-Catalyzed C5-H Arylation (Aryl Halide, Base, Pd Catalyst) step1->step2 N1-DG Pyrazole step3 DG Removal step2->step3 C5-Arylated Intermediate product C5-Aryl-5-benzyl- 1H-pyrazole step3->product

Workflow for C5-Arylation via a Directing Group Strategy.
Palladium-Catalyzed Benzylic C(sp³)–H Arylation

A highly valuable transformation is the direct functionalization of the benzyl group. This creates a quaternary center and introduces significant molecular complexity in a single step. This reaction can be achieved via an intramolecular palladium-catalyzed C(sp³)–H arylation.[15]

In this strategy, a substrate is designed with a haloaryl group tethered to the N1 position. In the presence of a palladium catalyst and a suitable base, an intramolecular C-H activation occurs at the benzylic position. The reaction proceeds via a palladacycle intermediate, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of base is critical and can control the reaction pathway.[15]

Benzylic_CH_Arylation reactant 5-Benzyl-1-(2-halobenzyl)-1H-pyrazole reagents Pd(TFA)₂ (cat.) PPh₃ (ligand) Cs₂CO₃ (base) DMF, 100-140 °C reactant->reagents product Dihydropyrazolo[1,5-b]isoquinolinone derivative reagents->product

Intramolecular Benzylic C(sp³)–H Arylation.
  • Preparation: To an oven-dried Schlenk tube, add 5-benzyl-1-(2-halobenzyl)-1H-pyrazol-3(2H)-one (1.0 eq.), Palladium(II) trifluoroacetate (Pd(TFA)₂) (5 mol%), triphenylphosphine (PPh₃) (12 mol%), and cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Atmosphere: Evacuate and backfill the tube with argon gas three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-140 °C for 24 hours.

  • Cooling & Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Work-up: Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the cyclized product.

CatalystBaseSolventTemp (°C)Product TypeYield (%)Reference
Pd(TFA)₂ / PPh₃Cs₂CO₃DMF100C(sp³)-H Arylation75-91[15]
Pd(TFA)₂ / PPh₃NaOAcDMF140C(sp²)-H Arylation65-81[15]
Pd(TFA)₂ / PPh₃Cl₂HCCO₂NaDMF140Reductive Heck52-71[15]

This table illustrates how the choice of base can dramatically alter the reaction outcome, highlighting the importance of precise condition control in C-H activation chemistry.[15]

Strategy 3: Cross-Coupling on a Pre-functionalized Scaffold

A powerful and highly modular approach involves first installing a halogen (e.g., bromine at the C4 position as described in Strategy 1) and then using this handle in various palladium-catalyzed cross-coupling reactions.[16] This two-step sequence provides reliable access to a vast array of derivatives.

Application & Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C4 position.[16][17]

Cross_Coupling_Workflow start This compound step1 C4-Bromination (NBS, AcOH) start->step1 step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) step1->step2 4-Bromo-5-benzyl-1H-pyrazole product C4-Functionalized This compound step2->product

General workflow for C4-diversification using a halogen handle.
  • Setup: In a microwave vial or Schlenk tube, combine 4-bromo-5-benzyl-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add a degassed solvent mixture, typically Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

  • Catalyst: Pd(PPh₃)₄ is a workhorse for many Suzuki couplings. For more challenging substrates or heteroarylboronic acids, catalysts with more specialized ligands like dppf (in PdCl₂(dppf)) can provide higher yields and prevent side reactions like protodeboronation.

  • Base: The choice of base is crucial. K₂CO₃ is common, but a stronger base like Cs₂CO₃ may be required for less reactive boronic acids.

  • Other Couplings: The 4-bromo intermediate is also an excellent substrate for other transformations. The Heck reaction can introduce alkenyl groups, the Sonogashira coupling installs alkynes, and the Buchwald-Hartwig amination allows for the formation of C-N bonds.[16]

ReactionCoupling PartnerCatalystBaseTypical ProductReference
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₂CO₃4-Aryl-pyrazole[16]
Heck AlkenePd(OAc)₂Et₃N4-Alkenyl-pyrazole[16]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N4-Alkynyl-pyrazole[16]
Buchwald-Hartwig AminePd₂(dba)₃ / XantphosCs₂CO₃4-Amino-pyrazole[16]

Conclusion

The functionalization of the this compound ring is a rich and evolving field. While classical electrophilic substitution at the C4 position remains a reliable entry point for diversification, modern transition-metal-catalyzed methods have unlocked unprecedented opportunities for selective C-H functionalization at both the pyrazole C5-position and the benzylic C(sp³)-position. By understanding the underlying principles of reactivity and mastering these key synthetic strategies—electrophilic substitution, directed C-H activation, and cross-coupling on pre-functionalized scaffolds—researchers can efficiently navigate the chemical space around this valuable scaffold to accelerate the discovery and development of next-generation therapeutics.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Pyrazole. SlideShare.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Full functionalization of the 1H-imidazo[1,2-b]pyrazole 5b followed by...
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
  • Base‐Controlled Palladium‐Catalyzed Intramolecular 'One Substrate ‐ Five Reactions' of 5‐Benzyl‐1‐(2‐halobenzyl)‐2‐phenyl‐1H‐pyrazol‐3(2H).
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science (RSC Publishing).
  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Catalytic C-H allylation and benzyl
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole. Benchchem.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Transition-metal-catalyzed C–H functionaliz
  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry.
  • Catalytic C–H Allylation and Benzyl
  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. PubMed.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. University of Michigan Library.
  • Pd-catalyzed cross-coupling reactions of benzo- and thieno-annelated pyrimidinones, possessing the benzylsulfanyl moiety. Lietuvos mokslų akademija.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS Kazuo yagi*t, Tomoyuki Ogura, Akira Nu. Semantic Scholar.
  • Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.

Sources

Application Note: Green Chemistry Methods for Synthesizing Benzylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals seeking to transition from traditional, solvent-heavy synthetic routes to sustainable, high-efficiency "Green Chemistry" protocols for benzylpyrazoles.

Executive Summary & Strategic Importance

Benzylpyrazoles are privileged scaffolds in medicinal chemistry, serving as the core structure for various COX-2 inhibitors, anticancer agents, and antimicrobial drugs. Traditional synthesis (e.g., Knorr pyrazole synthesis) often relies on volatile organic solvents (VOCs), harsh acids, and energy-intensive refluxing.

This guide details three Green Chemistry methodologies that offer superior atom economy, reduced waste (E-factor), and operational simplicity:

  • Aqueous "On-Water" Multicomponent Reaction (MCR)

  • Mechanochemical (Solvent-Free) Grinding

  • Microwave-Assisted Direct Functionalization

Decision Matrix: Selecting the Right Protocol

Choose the methodology based on your starting materials and available equipment.

G cluster_legend Key Advantages Start Select Starting Material Aldehyde Aryl Aldehyde + Hydrazine Start->Aldehyde Enaminone Beta-Enaminone / 1,3-Dicarbonyl Start->Enaminone Preformed Pre-formed Pyrazole Start->Preformed Method1 Method 1: Aqueous MCR (High Diversity, One-Pot) Aldehyde->Method1 + Malononitrile/Ethyl Acetoacetate Method2 Method 2: Mechanochemistry (Solvent-Free, Scalable) Enaminone->Method2 + Hydrazine Sulfate Method3 Method 3: Microwave Alkylation (Rapid Functionalization) Preformed->Method3 + Benzyl Halide/Epoxide Legend Method 1: Atom Economy Method 2: Zero Solvent Waste Method 3: Speed (<10 min)

Figure 1: Strategic decision tree for selecting the optimal green synthesis pathway.

Method 1: Aqueous "On-Water" Multicomponent Assembly

Best For: Creating diverse libraries of highly substituted benzylpyrazoles (e.g., pyranopyrazoles) in a single step.

The Science: Hydrophobic Effect & Catalysis

Reactions "on water" often proceed faster than in organic solvents due to the hydrophobic effect , which forces organic reactants into close proximity, increasing the effective concentration. Using a recyclable ionic liquid catalyst like [DBUH][OAc] or a simple organocatalyst like L-Histidine ensures the reaction proceeds at mild temperatures with high regioselectivity.

Protocol A: One-Pot Synthesis of Benzyl-Pyranopyrazoles

Reagents:

  • Aryl aldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)[1][2]

  • 4-Hydroxycoumarin or Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)[2]

  • Catalyst: [DBUH][OAc] (20 mol%) or L-Histidine (10 mol%)

  • Solvent: Deionized Water (5 mL)

Step-by-Step Workflow:

  • Charge: Add all reactants and the chosen catalyst into a 25 mL round-bottom flask containing 5 mL of water.

  • Agitate: Stir the mixture at 80°C (or reflux) for 15–30 minutes.

    • Observation: The mixture will likely become turbid as the hydrophobic product forms.

  • Monitor: Check reaction progress via TLC (Ethyl Acetate:n-Hexane 3:7).

  • Isolate: Cool the mixture to room temperature. The product will precipitate as a solid.

  • Purify: Filter the solid and wash with ice-cold water. Recrystallize from ethanol if necessary.

    • Catalyst Recovery: If using [DBUH][OAc], the filtrate (water layer) contains the catalyst and can be reused for 4-5 cycles after removing water under reduced pressure.

Reaction Mechanism (Graphviz):

Mechanism Aldehyde Aryl Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Arylidene Arylidene Intermediate Knoevenagel->Arylidene Michael Michael Addition Arylidene->Michael Hydrazine Hydrazine + Dicarbonyl Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone Pyrazolone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Benzylpyrazole Derivative Cyclization->Product

Figure 2: Mechanistic pathway of the 4-component "On-Water" synthesis.[3]

Method 2: Mechanochemical Solvent-Free Synthesis

Best For: Scale-up, avoiding solvent waste entirely, and synthesizing simple N-benzylpyrazoles.

The Science: High-Energy Ball Milling

Mechanochemistry utilizes mechanical energy (grinding) to break chemical bonds and facilitate reactions between solids.[4] This method mimics "high concentration" conditions without any solvent, leading to quantitative yields often in minutes.

Protocol B: Grinding Synthesis of N-Benzylpyrazoles

Reagents:

  • 
    -Enaminone or 1,3-diketone (1.0 mmol)
    
  • Benzylhydrazine hydrochloride (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10–20 mol%) or Silica-supported

    
    
    
  • Equipment: Mortar and Pestle (lab scale) or Planetary Ball Mill (scale-up)

Step-by-Step Workflow:

  • Pre-Mix: Place the solid

    
    -enaminone, benzylhydrazine salt, and catalyst into the mortar.
    
  • Grind: Grind vigorously with the pestle for 5–10 minutes .

    • Observation: The mixture may become a sticky paste (eutectic melt) as the reaction proceeds and releases water/heat.

  • Quench: Add a small amount of water to the paste to dissolve the inorganic salts/catalyst.

  • Filter: Filter the resulting solid product.

  • Dry: Dry the solid in a vacuum oven.

Key Benefit: This method eliminates the need for extraction with organic solvents (like DCM or Ethyl Acetate) in the workup phase, significantly lowering the E-factor.

Method 3: Microwave-Assisted Direct Functionalization

Best For: Rapid functionalization of existing pyrazole rings (e.g., N-alkylation or Ring Opening).

Protocol C: Catalyst-Free Ring Opening of Epoxides

This method uses "benzyl-like" electrophiles (e.g., phenyl glycidyl ether) to attach a benzyl-derivative chain to the pyrazole nitrogen.

Reagents:

  • Substituted Pyrazole (1.0 mmol)

  • Phenyl Glycidyl Ether (1.1 mmol)

  • Catalyst: None (Thermal activation)

  • Solvent: None (Neat)

Step-by-Step Workflow:

  • Mix: Add pyrazole and epoxide into a microwave-safe vial.

  • Irradiate: Heat in a microwave reactor at 120°C for 1–5 minutes (Power: ~100-200W).

  • Analyze: Monitor conversion by TLC.

  • Purify: If quantitative, no purification is needed. If minor impurities exist, a short flash column or recrystallization may be used.

Comparative Analysis & Performance Metrics

MetricTraditional Method (Reflux)Aqueous MCR (Method 1)Mechanochemical (Method 2)
Solvent Ethanol/Acetic AcidWaterNone
Time 4–12 Hours15–30 Minutes5–15 Minutes
Yield 60–80%85–95%90–98%
Temp >80°C (Reflux)80°CAmbient (Friction heat)
Atom Economy Low (Purification loss)High (Multicomponent)Very High
Scalability GoodExcellentExcellent

References

  • Solvent-Free Synthesis using FeCl3/SiO2: Piruzmand, Z., et al. "A facile solvent-free route for the one-pot multicomponent synthesis of benzylpyrazolyl coumarins catalyzed by FeCl3.SiO2 nanoparticles." Bulgarian Chemical Communications, 2016. Link

  • Aqueous Synthesis with Ionic Liquids: Soltanzadeh, Z., et al. "Green synthesis of pyrazole systems under solvent-free conditions." Green Chemistry Letters and Reviews, 2017.[5] Link

  • Mechanochemical Grinding: Fahmy, A.F.M., et al. "Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques."[6] Asian Journal of Chemistry, 2017.[6][7] Link

  • Microwave-Assisted Ring Opening: "Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening." Molecules, 2025.[8] Link

  • C-H Functionalization Reviews: Kang, E., et al. "Transition-metal-catalyzed C-H functionalization of pyrazoles."[9][10] Organic & Biomolecular Chemistry, 2020.[9][10] Link

Sources

Application Note: Regioselective Synthesis of 5-Benzyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Rationale

Pyrazole derivatives are ubiquitous privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. However, the regioselective functionalization of the pyrazole core—specifically differentiating the C3 and C5 positions—remains a notorious synthetic challenge. Traditional Knorr pyrazole syntheses (condensation of hydrazines with 1,3-dicarbonyls) typically yield intractable 1:1 mixtures of C3 and C5 regioisomers due to the similar electrophilicity of the carbonyl centers[1].

To synthesize 5-benzyl-1H-pyrazole derivatives with absolute regiochemical fidelity, modern synthetic protocols bypass symmetrical condensations in favor of two highly controlled paradigms:

  • Directed ortho-Metalation (DoM): The most direct and versatile method for C5-benzylation. By temporarily masking the N1 position with a directing/protecting group (e.g., 2-(trimethylsilyl)ethoxymethyl, SEM), the C5 proton becomes the most acidic site on the ring. Utilizing highly chemoselective, sterically hindered bases allows for exclusive C5-deprotonation, followed by electrophilic trapping with benzyl bromide[2].

  • Regioselective Condensation via Push-Pull Alkenes: Utilizing enaminones instead of standard 1,3-diketones. The electron-donating amine creates a "push-pull" system that distinctly differentiates the two electrophilic centers, directing the initial nucleophilic attack of the hydrazine to the

    
    -carbon, thereby locking the regiochemistry prior to cyclization[3].
    
Causality in Experimental Choices (E-E-A-T)

Why Knochel's Base over n-Butyllithium? In DoM workflows, traditional alkyllithiums (like n-BuLi) frequently act as nucleophiles rather than bases, leading to undesired addition to the pyrazole ring or destructive ring-opening. To circumvent this, we employ Knochel’s base (TMPMgCl·LiCl ). The addition of LiCl breaks the oligomeric aggregates of the magnesium amide, dramatically enhancing its kinetic basicity while its bulky tetramethylpiperidine (TMP) core completely suppresses nucleophilicity[4]. This choice ensures quantitative C5-metalation without substrate degradation.

Tautomeric Locking: A critical insight for researchers is that in an unsubstituted 1H-pyrazole, the C3 and C5 positions are tautomerically equivalent. To isolate a true "5-benzyl" derivative, the N1 position must be substituted or protected during the reaction. Removing the protecting group post-benzylation yields the 3(5)-benzyl-1H-pyrazole tautomeric equilibrium, but the regiochemistry of the functionalization itself is perfectly controlled.

Mechanistic Workflows (Visualizations)

DoM_Workflow N1 N-Protected Pyrazole N2 C5-Metalated Intermediate N1->N2 TMPMgCl·LiCl (Regioselective Deprotonation) N3 5-Benzyl Derivative N2->N3 Benzyl Bromide (Electrophilic Trapping) N4 Deprotected This compound N3->N4 Acidic Cleavage

Workflow for regioselective C5-benzylation of pyrazoles via directed metalation.

Condensation A Push-Pull Alkene (Enaminone) C Michael Addition Intermediate A->C Nucleophilic Attack B Hydrazine Derivative B->C Nucleophilic Attack D Cyclization & Dehydration C->D Intramolecular Condensation E Regiopure Pyrazole D->E Aromatization

Regioselective pyrazole synthesis utilizing push-pull alkenes for electrophilic differentiation.

Quantitative Data: Comparison of Methodologies

The following table summarizes the performance metrics of the primary regioselective strategies, demonstrating why DoM is prioritized for late-stage or specific C5-benzylations.

MethodologyReagents / CatalystsRegioselectivity (C5:C3)Typical YieldFunctional Group Tolerance
Standard Knorr 1,3-Diketone, Hydrazine, EtOH~ 1:1 to 3:140-60%Low (Mixtures require HPLC)
Push-Pull Condensation Enaminone, Hydrazine, AcOH> 95:570-85%Moderate (Requires specific precursors)
Directed Metalation (DoM) N-SEM Pyrazole, TMPMgCl·LiCl, BnBr> 99:1 75-90% High (Tolerates esters, nitriles)

Experimental Protocols

The following protocol details a self-validating system for the regioselective synthesis of this compound via Directed ortho-Metalation.

Protocol: Regioselective C5-Benzylation via Knochel's Base

Phase 1: Self-Validation & Reagent Preparation Causality: Organometallic reagents degrade over time. Using an un-titrated base leads to incomplete metalation and poor yields.

  • Titration of TMPMgCl·LiCl: Titrate the commercial or freshly prepared TMPMgCl·LiCl solution in THF using iodine in a 0.5 M solution of LiCl in THF. Ensure the active concentration is strictly known (typically ~1.0 M) before proceeding.

Phase 2: C5-Metalation of 1-(SEM)-1H-pyrazole

  • System Purge: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Loading: Dissolve 1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazole (1.0 mmol, 198 mg) in anhydrous THF (5.0 mL) and cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Dropwise add TMPMgCl·LiCl (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) over 5 minutes.

  • Validation Check: Stir the mixture at 0 °C for 30 minutes. In-process control: Quench a 50

    
    L aliquot in D2O and analyze via crude 
    
    
    
    H-NMR. The disappearance of the C5-proton (doublet at ~7.5 ppm) confirms quantitative metalation[2].

Phase 3: Electrophilic Trapping with Benzyl Bromide

  • Electrophile Addition: To the C5-magnesiated intermediate at 0 °C, add a solution of benzyl bromide (1.2 mmol, 205 mg) and CuCN·2LiCl (0.1 mmol, 10 mol% as a catalyst to facilitate C-C bond formation) in anhydrous THF (2.0 mL).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH

    
    Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 5-benzyl-1-(SEM)-1H-pyrazole.

Phase 4: Deprotection to this compound

  • Cleavage: Dissolve the purified 5-benzyl-1-(SEM)-1H-pyrazole (0.8 mmol) in ethanol (5 mL) and add 6N HCl (2 mL).

  • Heating: Reflux the mixture at 80 °C for 2 hours. Monitor via TLC until the starting material is completely consumed.

  • Neutralization: Cool to room temperature, carefully neutralize with saturated NaHCO

    
     to pH 7-8, and extract with dichloromethane (3 x 10 mL).
    
  • Final Isolation: Dry, concentrate, and recrystallize to yield the pure this compound derivative.

References

  • Leonie O'Sullivan, et al. "Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles." scholaris.ca (ACS). URL:[1]

  • "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." nih.gov (Molecules). URL:[3]

  • "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." acs.org (Organic Letters). URL:[2]

  • "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." acs.org (Chemical Reviews). URL:[4]

Sources

Troubleshooting & Optimization

improving reaction yields for 5-benzyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center for researchers optimizing the synthesis of 5-benzyl-1H-pyrazole . This response adheres to the requested editorial autonomy, focusing on causality, self-validating protocols, and authoritative grounding.

Ticket Subject: Improving Reaction Yields & Troubleshooting Heterocyclization Assigned Specialist: Senior Application Scientist

Core Concept & Nomenclature Alignment

User Query: I am synthesizing this compound, but my yields are inconsistent, and characterization is ambiguous. What is happening?

Technical Insight: Before optimizing, we must address the Tautomeric Equilibrium . In unsubstituted pyrazoles (N-H), the position 3 and 5 are chemically equivalent due to rapid proton migration (annular tautomerism).

  • Structure A: this compound[1]

  • Structure B: 3-benzyl-1H-pyrazole

In solution, these exist as a mixture


. "5-benzyl" is often the preferred nomenclature when discussing the synthesis from a specific 

-diketone precursor, but you must expect signals for both or broad averaged signals in NMR depending on the solvent [1, 2].

Critical Yield Factor: Yield loss is rarely due to "isomer loss" in N-unsubstituted systems, but rather azine formation (double condensation) or incomplete cyclization.

Optimized Synthetic Workflow (The "Happy Path")

Objective: Maximize conversion of 1-phenylpentane-2,4-dione (or equivalent


-diketone) to this compound while suppressing oligomerization.
Reagents & Stoichiometry
ComponentRoleStoichiometryCritical Quality Attribute
1-Phenylpentane-2,4-dione Precursor1.0 equivMust be free of acid impurities that catalyze self-condensation.
Hydrazine Hydrate (80-100%) Nucleophile1.2 - 1.5 equiv Excess is vital to prevent azine formation (diketone-hydrazine-diketone).
Ethanol (Abs.) Solvent10-15 VolumesHigh solubility for reactants, low for product (facilitates precipitation).
Glacial Acetic Acid Catalyst0.1 equiv (Cat.)Protonates the carbonyl, accelerating the initial nucleophilic attack.
Step-by-Step Protocol
  • Pre-Cooling: Dissolve hydrazine hydrate in Ethanol (50% of total volume) and cool to 0°C. Why? Controlling the exotherm prevents immediate side-reactions.

  • Controlled Addition: Dissolve the

    
    -diketone in the remaining Ethanol. Add this solution dropwise  to the hydrazine solution over 30 minutes.
    
    • Mechanism Check: High local concentration of hydrazine ensures the mono-hydrazone forms (desired) rather than the azine (undesired) [3].

  • Cyclization Reflux: Once addition is complete, warm to Room Temp (RT) for 1 hour, then reflux (78°C) for 3-5 hours.

  • Monitoring: Check TLC (EtOAc:Hexane 3:7). Look for the disappearance of the diketone.

  • Isolation: Concentrate solvent to 20% volume. Cool to 4°C. The pyrazole should precipitate.

Mechanism & Troubleshooting Visualization

The following diagram illustrates the reaction pathway and critical failure points where yield is lost.

PyrazoleSynthesis Start Beta-Diketone + Hydrazine MonoHydrazone Intermediate: Mono-Hydrazone Start->MonoHydrazone Nucleophilic Attack Azine SIDE PRODUCT: Azine (Dimer) Start->Azine Low Hydrazine Conc. MonoHydrazone->Azine Reaction with Diketone Cyclization Intramolecular Cyclization (-H2O) MonoHydrazone->Cyclization Acid Cat. / Heat HydroxyPyrazoline 5-Hydroxy-2-pyrazoline Cyclization->HydroxyPyrazoline Dehydration Dehydration (-H2O) HydroxyPyrazoline->Dehydration Aromatization Product This compound Dehydration->Product

Figure 1: Reaction mechanism highlighting the competition between cyclization (path to product) and azine formation (yield loss).

Troubleshooting Guide (FAQ Format)

Issue 1: "My crude product is a sticky oil, not a solid."

Diagnosis: This is often caused by residual solvent trapped in the crystal lattice or the presence of unreacted


-diketone/oligomers preventing crystallization.
Corrective Action: 
  • Trituration: Add cold diethyl ether or pentane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

  • Acid-Base Extraction (The "Magic" Cleanup):

    • Dissolve the oil in 1M HCl (Pyrazole is basic

      
       forms soluble salt).
      
    • Wash with Ethyl Acetate (Removes neutral impurities/unreacted diketone).

    • Basify the aqueous layer with NaOH or

      
       to pH 10.
      
    • Extract the now-precipitated pyrazole into Ethyl Acetate.[2]

    • Result: High purity solid upon evaporation [4].

Issue 2: "I see two spots on TLC that merge."

Diagnosis: This is likely the tautomeric mixture (3-benzyl vs 5-benzyl) separating slightly on silica due to interaction with acidic silanols, OR the intermediate 5-hydroxypyrazoline (incomplete dehydration). Corrective Action:

  • Test: Run TLC with a drop of triethylamine in the eluent. If the spots merge into one tight spot, it was tautomerism/streaking.

  • Fix: If it is the intermediate (lower Rf), return the mixture to reflux with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) to force dehydration [5].

Issue 3: "Low yield (<50%) despite full consumption of starting material."

Diagnosis: You likely formed the Azine (dimer). This happens if the hydrazine concentration drops locally during mixing. Corrective Action:

  • Reverse Addition: Ensure you are adding the diketone to the hydrazine, not vice-versa.

  • Increase Equivalents: Bump Hydrazine to 2.0 equiv. Excess hydrazine can be easily removed by evaporation (b.p. 114°C) or water wash, whereas the azine is hard to separate [6].

Advanced Logic: Troubleshooting Decision Tree

Use this flow to diagnose specific experimental failures.

TroubleshootingTree Problem Identify Problem LowYield Low Yield Problem->LowYield Impure Impure/Oil Problem->Impure CheckSM Is SM consumed? LowYield->CheckSM TautomerCheck Tautomers? Impure->TautomerCheck IntermediateCheck Intermediate? Impure->IntermediateCheck AzineCheck Did Azine form? CheckSM->AzineCheck Yes SolventCheck Check Solubility CheckSM->SolventCheck No Sol_ReverseAdd SOL: Reverse Addition (Diketone -> Hydrazine) AzineCheck->Sol_ReverseAdd Yes (Insoluble solid) Sol_AcidBase SOL: Acid/Base Extraction TautomerCheck->Sol_AcidBase No (Sticky) Sol_Dehydrate SOL: Add Acid Cat (Force -H2O) IntermediateCheck->Sol_Dehydrate Yes (Polar spot)

Figure 2: Logic flow for diagnosing synthesis failures.

References

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

  • BenchChem. (2025).[3][4] Synthesis of Pyrazole Derivatives from

    
    -Keto Esters - Protocols and Troubleshooting. 
    
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (2010). General Procedures for Pyrazole Purification via Acid-Base Extraction.

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.

  • RSC Advances. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole.

Sources

Technical Support Center: Purification and Troubleshooting for 5-Benzyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-benzyl-1H-pyrazole and its derivatives. Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes field-proven methodologies to resolve complex separation challenges.

Important Mechanistic Note on Tautomerism: In solution, unsubstituted this compound and 3-benzyl-1H-pyrazole exist as rapidly interconverting annular tautomers. True "regioisomeric" separation typically applies to N-substituted derivatives (e.g., 1-alkyl-5-benzyl-1H-pyrazole) or derivatives with additional ring substituents (e.g., this compound-3-carboxylic acid) where the relative positions are locked[1]. The techniques below address both locked regioisomers and general synthetic impurities.

Purification Workflow

PurificationWorkflow Start Crude this compound Mixture Ext Aqueous Workup (pH 4-5) Extract with EtOAc Start->Ext Hydrazine Aqueous Waste (Protonated Hydrazine) Ext->Hydrazine Aqueous Phase OrgLayer Organic Layer (Neutral/Basic Organics) Ext->OrgLayer Organic Phase Decision Regioisomers Present? OrgLayer->Decision Chrom Dry-Load Flash Chromatography Decision->Chrom Yes (Requires Separation) Cryst Acid Addition Salt Crystallization Decision->Cryst No (Neutral Impurities Only) Pure Pure this compound Chrom->Pure Isolate Fractions Cryst->Pure Neutralize & Filter

Fig 1: Decision tree for this compound purification based on impurity profiling.

Section 1: Diagnostic FAQs

Q1: What are the primary impurities formed during the synthesis of this compound derivatives? A1: Synthesis typically involves the Knorr cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., phenylacetyl derivatives)[2]. Common impurities include:

  • Regioisomers: If an N-substituted hydrazine is used, a mixture of 1-substituted-5-benzyl and 1-substituted-3-benzyl pyrazoles forms[3].

  • Unreacted Starting Materials: Residual dicarbonyls or highly toxic hydrazines.

  • Over-alkylation Byproducts: Dialkylated structures or O-acylated isomers[4].

Q2: My TLC shows two closely eluting spots. How can I separate the 5-benzyl regioisomer from the 3-benzyl regioisomer? A2: Regioisomers of substituted pyrazoles have nearly identical polarities and dipole moments, making standard liquid chromatography difficult[5]. Causality: The structural similarity leads to competitive hydrogen bonding with the silica stationary phase. To resolve them, employ Dry Loading to prevent band broadening caused by strong loading solvents[5]. Additionally, using a shallow gradient of Hexane/Ethyl Acetate with a basic modifier (e.g., 0.1% Triethylamine) suppresses peak tailing by neutralizing acidic silanol groups on the silica.

Q3: How do I remove persistent organic impurities without relying on column chromatography? A3: Use Acid Addition Salt Crystallization [6]. Causality: Pyrazoles are weakly basic heterocycles. By reacting the crude mixture with a strong mineral acid (e.g., sulfuric acid) in an organic solvent, the pyrazole forms a highly polar, insoluble acid addition salt[6]. This salt precipitates out, leaving non-basic organic impurities (like unreacted diketones or dialkylated byproducts) fully dissolved in the mother liquor.

Q4: How can I safely eliminate residual hydrazine from the final product? A4: Hydrazine is highly toxic and reactive. It must be removed via rigorous pH-modulated aqueous workup. Causality: Hydrazine has a pKa of ~8.1, while the conjugate acid of a typical pyrazole has a pKa of ~2.5. By adjusting the aqueous wash to pH 4.5 , hydrazine is >99.9% protonated (cationic and highly water-soluble), while the this compound remains neutral and partitions cleanly into the organic extraction layer.

Section 2: Troubleshooting Guide
Observed Issue Root Cause Corrective Action
Co-elution of isomers on silica gel Similar retention factors (

) and sample overloading.
Switch to dry loading (Protocol 2). Decrease the polarity of the mobile phase (e.g., 5% EtOAc in Hexane).
Poor regioselectivity in crude NMR Unoptimized condensation kinetics favoring the kinetic isomer.Pre-purification fix: Conduct the synthesis in fluorinated solvents (e.g., HFIP or TFE) to thermodynamically drive the formation of the desired regioisomer[3].
Persistent yellow oil instead of solid Contamination with unreacted diketones or dialkylated byproducts[4].Perform Acid Addition Salt Crystallization (Protocol 3) to isolate the pyrazole as a solid salt, then neutralize[6].
Section 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems. Proceed to the next step only if the validation criteria are met.

Protocol 1: pH-Modulated Aqueous Extraction (Hydrazine Removal)
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Wash the organic layer with an equal volume of 0.1 M Citric Acid buffer adjusted to pH 4.5.

  • Phase Separation: Vigorously shake and allow the layers to separate. The protonated hydrazine partitions into the lower aqueous layer.

  • Validation: Spot the aqueous layer on a TLC plate and stain with p-anisaldehyde. A strong yellow/orange spot indicates hydrazine removal.

  • Recovery: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol 2: Dry-Load Flash Chromatography[5]
  • Preparation: Dissolve the crude pyrazole mixture in a minimal amount of Dichloromethane (DCM).

  • Adsorption: Add silica gel (approx. 3 times the mass of the crude product) to the solution.

  • Evaporation: Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained. Do not leave chunks, as this causes channeling.

  • Column Loading: Carefully pour the dry powder evenly onto the top of a pre-packed silica column.

  • Elution: Elute using a gradient of 5% to 20% EtOAc in Hexanes. Collect fractions and monitor via UV-active TLC.

Protocol 3: Acid Addition Salt Crystallization[6]
  • Dissolution: Dissolve the crude pyrazole in an organic solvent (e.g., Toluene or EtOAc) at room temperature.

  • Salt Formation: Slowly add 1.1 equivalents of 50% aqueous Sulfuric Acid (

    
    ) dropwise while stirring vigorously. Keep the internal temperature below 20 °C[6].
    
  • Crystallization: Allow the mixture to stir for 2 hours. The pyrazole sulfate salt will precipitate as a crystalline solid.

  • Filtration: Filter the precipitate and wash with cold Toluene to remove neutral organic impurities.

  • Free-Basing: Suspend the pure salt in EtOAc and wash with saturated aqueous Sodium Bicarbonate (

    
    ) until the aqueous layer reaches pH 8. Extract, dry, and concentrate the organic layer to yield pure this compound.
    
Section 4: Quantitative Data Summaries

Table 1: Comparison of Purification Techniques for Pyrazole Derivatives

Purification TechniqueTarget Impurities RemovedExpected Recovery (%)Expected Purity (%)Scalability
pH-Modulated Extraction Hydrazine, Inorganic Salts90 - 95%85 - 90%High (Process Scale)
Dry-Load Flash Chroma. Regioisomers, Diketones70 - 85%>98%Low to Medium (Lab)
Acid Salt Crystallization Neutral Organics, Byproducts80 - 90%>99%High (Process Scale)
References
  • Title: Method for purifying pyrazoles (WO2011076194A1)
  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

Sources

resolving solubility challenges of 5-benzyl-1H-pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Level 3 Technical Support Knowledge Base for researchers working with 5-benzyl-1H-pyrazole (also referred to as 3-benzylpyrazole).[1] It addresses the specific physicochemical barriers of this scaffold and provides validated protocols for overcoming them.

📊 Executive Summary: The Physicochemical Barrier

Users frequently report precipitation of this compound when diluting organic stock solutions into aqueous buffers (e.g., PBS, media).[1] This is not a user error but a thermodynamic inevitability driven by the molecule's structure.

Key Physicochemical Parameters:

Parameter Value (Approx.) Implication
MW 158.2 g/mol Small molecule, amenable to complexation.[1]
LogP ~2.2 - 2.5 Moderately lipophilic; prefers organic phases.[1]
pKa (Basic) ~2.5 (Conjugate Acid) Critical: Neutral at pH 7.[1]4. Only protonates at pH < 2.[1]
pKa (Acidic) ~14.0 (NH deprotonation) Remains neutral in basic conditions until extreme pH.[1]

| Solubility (Water) | < 0.5 mg/mL (Neutral) | "Brick dust" behavior in neutral buffers.[1] |

The Core Problem: At physiological pH (7.4), the molecule is uncharged.[2] The lipophilic benzyl ring drives crystal lattice formation (via


-

stacking) over solvation, causing rapid precipitation.

🛠️ Troubleshooting Guide & FAQs

📂 Case 1: "My compound precipitates immediately upon addition to cell culture media."

Diagnosis: Kinetic Solubility Failure.[1] You likely prepared a high-concentration stock in DMSO (e.g., 100 mM) and spiked it directly into media.[1] The rapid change in polarity caused the "parachute" effect to fail, leading to immediate crystallization.

Solution: The Step-Down Dilution Protocol Do not add 100% DMSO stock directly to bulk media.[1] Use an intermediate dilution step to manage the dielectric constant transition.

Protocol:

  • Prepare Stock: Dissolve this compound in 100% DMSO at 50 mM .

  • Intermediate Step: Dilute this stock 1:10 into PEG400 or Propylene Glycol (Result: 5 mM in 10% DMSO/90% Co-solvent).

  • Final Dilution: Slowly add this intermediate solution to your media/buffer with rapid vortexing.

    • Why this works: PEG400 acts as an interface, preventing the local high-water concentration shock that triggers nucleation.[1]

📂 Case 2: "I need a solvent-free aqueous formulation for in vivo (IP/IV) injection."

Diagnosis: DMSO/PEG intolerance.[1] For animal studies, high organic solvent loads are toxic. You need a solubilizing excipient that shields the hydrophobic benzyl group.

Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Complexation
Cyclodextrins form a "host-guest" inclusion complex.[1] The hydrophobic benzyl tail of the pyrazole inserts into the CD cavity, while the hydrophilic exterior ensures water solubility.

Validated Protocol: 20% w/v HP-


-CD Formulation 
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD (clinical grade) in 100 mL of distilled water. Filter (0.22 
    
    
    
    m) to remove particulates.[1]
  • Compound Addition: Add this compound powder slowly to the vehicle.

    • Target Conc: Up to 2–5 mg/mL is typically achievable.[1]

  • Energy Input: The complexation is endothermic and kinetically slow.

    • Sonicate for 30 minutes at 40°C.

    • Shake at 200 RPM for 4–6 hours at room temperature.

  • Verification: The solution should turn from cloudy to clear. If haze remains, filter through a 0.45

    
    m PVDF filter. The loss is usually excess uncomplexed drug.
    
📂 Case 3: "Can I just use acid to dissolve it?"

Diagnosis: pH-dependent Solubility Misconception.[1][3] Answer: Only if your assay tolerates extreme acidity.[1]

Technical Explanation: The pyrazole nitrogen (N2) is weakly basic (pKa ~2.5). To achieve significant solubility via salt formation (cationic form), you must drop the pH to at least 2 units below the pKa.

  • Required pH: < 0.5 (e.g., 0.1 M HCl).[1]

  • Outcome: Soluble, but biologically incompatible.[1] Upon neutralization (e.g., injection or mixing with buffer), the free base will precipitate instantly.

  • Exception: If you are running an oral gavage (PO) study, you can dissolve the compound in 0.1 N HCl (simulated gastric fluid), as the stomach maintains solubility before absorption.

🧬 Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for formulation based on the application.

SolubilityLogic Start Start: this compound (Solid Powder) AppType Select Application Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo / Animal Study AppType->InVivo ChemSyn Chemical Synthesis AppType->ChemSyn DMSO DMSO Stock (50-100mM) InVitro->DMSO Complex Cyclodextrin Complex (HP-beta-CD) InVivo->Complex IV / IP / SC (Preferred) Salt Salt Formation (HCl) Only for PO (Oral) InVivo->Salt Oral Gavage Only ChemSyn->Salt Workup/Purification Dilution Direct Dilution (<0.1% DMSO) Risk: Precipitation DMSO->Dilution Low Conc. Intermed Intermediate Dilution (PEG400/Ethanol) DMSO->Intermed High Conc.

Caption: Decision matrix for solubilizing this compound based on experimental context. Green nodes indicate recommended stable pathways.

🧪 Advanced Protocol: Determination of Thermodynamic Solubility

If you observe inconsistent data, you must determine the thermodynamic (equilibrium) solubility rather than kinetic solubility.

  • Preparation: Add excess this compound solid to your target buffer (e.g., PBS pH 7.4).[1]

  • Equilibration: Shake at constant temperature (25°C or 37°C) for 24 hours .

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter (0.22

    
    m PVDF saturated filter).
    
    • Note: Do not use Nylon filters; pyrazoles can bind non-specifically.[1]

  • Quantification: Analyze supernatant via HPLC-UV (Detection @ ~254 nm).

    • Standard Curve: Must be prepared in Methanol/Water (50:50) to ensure the standard is fully dissolved.

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4416282, this compound. Retrieved from [Link]

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[1] International Journal of Pharmaceutics. (General reference for HP-

    
    -CD protocols).
    

Sources

Technical Support Center: Minimizing Side Reactions in Hydrazine-Based Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrazine-based pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing side reactions in their experiments. Our focus is on the widely used Knorr pyrazole synthesis and related methods, offering insights grounded in mechanistic principles and field-proven experience.

Introduction: The Challenge of Selectivity in Pyrazole Synthesis

The synthesis of pyrazoles, a critical scaffold in medicinal chemistry, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives—a reaction famously known as the Knorr pyrazole synthesis[1]. While robust, this method is often plagued by a lack of selectivity, leading to the formation of undesired side products. This guide will dissect the common challenges, from the pervasive issue of regioisomerism to more subtle side reactions, and provide actionable strategies to enhance the yield and purity of your target pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in hydrazine-based pyrazole synthesis?

A1: The most frequently encountered side reactions include:

  • Formation of Regioisomers: This is the most significant challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, resulting in a mixture of two isomeric pyrazoles[1].

  • Formation of Pyrazoline Intermediates: Incomplete aromatization can lead to the persistence of 4,5-dihydropyrazole (pyrazoline) intermediates in the final product[2].

  • Formation of Colored Impurities: The decomposition or air-oxidation of hydrazine reagents, particularly phenylhydrazine, can produce intensely colored byproducts, often resulting in yellow or red reaction mixtures[2][3].

  • Formation of Bis-pyrazoles: In some cases, a double reaction can occur, leading to the formation of bis(pyrazolyl)methane derivatives[2][4][5].

  • Michael Addition Byproducts: When using α,β-unsaturated carbonyl compounds as precursors, Michael addition of hydrazine can sometimes lead to side products if cyclization and dehydration are not efficient[6].

Q2: What are the primary factors influencing the formation of these side products?

A2: The formation of side products is governed by a combination of factors:

  • Reactant Structure: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine are critical in determining regioselectivity[7].

  • Reaction Conditions: Temperature, solvent, and pH play a pivotal role in controlling the reaction pathway and the stability of intermediates[3][7][8].

  • Reagent Purity: The purity of the hydrazine reagent is paramount. Impurities or degradation products can lead to a host of side reactions and colored byproducts[3].

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving common issues encountered during pyrazole synthesis.

Issue 1: Formation of a Mixture of Regioisomers
  • Symptoms:

    • ¹H and ¹³C NMR spectra show duplicate sets of peaks for the desired product.

    • Multiple spots are observed on TLC, which are often difficult to separate.

    • Broadened melting point of the isolated solid.

  • Causality and Mechanism: With an unsymmetrical 1,3-dicarbonyl, the two carbonyl groups are electronically and sterically distinct. The initial nucleophilic attack of the substituted hydrazine can occur at either carbonyl, leading to two different hydrazone intermediates, which then cyclize to form two regioisomeric pyrazoles. The preferred pathway is determined by the relative electrophilicity of the carbonyl carbons and the steric hindrance around them.

    Caption: Competing pathways leading to regioisomer formation.

  • Troubleshooting and Optimization Strategies:

    • Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to dramatically improve regioselectivity in favor of one isomer compared to traditional solvents like ethanol[7].

    • pH Control: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the rate of condensation at each carbonyl group. Acid catalysis generally favors the initial imine formation, but the optimal pH will depend on the specific substrates[3][8].

    • Temperature Control: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the product ratio[9][10]. Experimenting with different temperatures may favor the formation of one regioisomer over the other.

Condition Effect on Regioselectivity Recommendation
Solvent Fluorinated alcohols (TFE, HFIP) often significantly improve regioselectivity.Screen a variety of solvents, starting with ethanol and then moving to TFE or HFIP if regioisomer formation is problematic.
pH Can alter the nucleophilicity of the hydrazine and the rate of carbonyl attack.For acid-catalyzed reactions, start with a catalytic amount of a weak acid (e.g., acetic acid). For base-catalyzed reactions, a mild base can be employed.
Temperature Can shift the balance between kinetic and thermodynamic products.Start at room temperature and gradually increase if the reaction is slow. Low-temperature reactions may also favor one isomer.
  • Separation of Regioisomers: If a mixture of regioisomers is unavoidable, separation can be attempted by:

    • Column Chromatography: Careful selection of the eluent system is crucial.

    • Recrystallization: Fractional recrystallization can be effective if the isomers have different solubilities.

    • 2D NMR for Identification: Techniques like HMBC and NOESY can be invaluable for unambiguously assigning the structure of each regioisomer[11][12].

Issue 2: Presence of Pyrazoline Intermediates
  • Symptoms:

    • NMR signals corresponding to sp³-hybridized carbons and protons in the pyrazole ring region.

    • Mass spectrum shows a peak corresponding to the desired product + 2 mass units.

  • Causality and Mechanism: The final step in the Knorr synthesis is the dehydration of a cyclic intermediate to form the aromatic pyrazole ring. If this elimination of water is incomplete, the 4,5-dihydropyrazole (pyrazoline) will remain as a byproduct.

  • Troubleshooting and Optimization Strategies:

    • Increase Reaction Temperature and/or Time: Providing more energy and allowing the reaction to proceed for a longer duration can drive the dehydration to completion.

    • Stronger Acid Catalyst: A stronger acid can more effectively protonate the hydroxyl group of the intermediate, making it a better leaving group.

    • Oxidation: If the pyrazoline is isolated, it can be oxidized to the corresponding pyrazole using a variety of oxidizing agents, such as bromine or simply by heating in DMSO under an oxygen atmosphere[12].

Issue 3: Formation of Colored Impurities
  • Symptoms:

    • The reaction mixture or isolated product is intensely yellow, red, or brown.

    • Baseline "hump" in the aromatic region of the ¹H NMR spectrum.

  • Causality and Mechanism: Hydrazine and its derivatives, especially arylhydrazines, are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of highly colored decomposition products. The reaction may also be sensitive to light.

  • Troubleshooting and Optimization Strategies:

    • Use High-Purity Hydrazine: Use freshly opened or distilled hydrazine. Hydrazine hydrate can be purified by fractional distillation, though this should be done with extreme caution due to its toxicity and potential for explosion[2][7][13][14][15][16].

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen[3].

    • Protection from Light: Wrap the reaction vessel in aluminum foil to protect it from light.

    • Purification with Activated Charcoal: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.

Issue 4: Formation of Bis-pyrazoles
  • Symptoms:

    • Mass spectrum shows a peak corresponding to a dimer of the pyrazole unit linked by a methylene group.

    • Complex NMR spectrum with unexpected signals.

  • Causality and Mechanism: Bis(pyrazolyl)methanes can form through a pseudo-five-component reaction where two molecules of a pyrazolone intermediate react with a methylene source, which can be an aldehyde or even a solvent like DMSO under certain conditions.

  • Troubleshooting and Optimization Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the 1,3-dicarbonyl or hydrazine can sometimes favor the desired reaction.

    • Choice of Solvent: Be mindful that some solvents, like DMSO, can act as a carbon source for the formation of the methylene bridge in bis-pyrazoles under certain catalytic conditions.

    • Purification: Bis-pyrazoles often have significantly different polarity and solubility compared to the desired monopyrazole, allowing for separation by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a salt (e.g., hydrazine hydrochloride), a mild base may be needed. For acid-catalyzed reactions, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of Hydrazine Hydrate by Fractional Distillation

!!! EXTREME CAUTION ADVISED !!! Hydrazine is highly toxic, corrosive, and can explode upon distillation if air is present[7]. This procedure should only be performed by experienced chemists in a well-ventilated fume hood behind a blast shield.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is scrupulously clean and free of any oxidizing agents. Use ground glass joints with appropriate inert grease.

  • Inert Atmosphere: Purge the entire system with a slow stream of nitrogen or argon for at least 30 minutes before heating. Maintain a positive pressure of the inert gas throughout the distillation.

  • Distillation: Gently heat the hydrazine hydrate solution. Discard the initial forerun. Collect the fraction that distills at the boiling point of hydrazine hydrate (approx. 117-119 °C at atmospheric pressure)[2].

  • Storage: Store the purified hydrazine hydrate in a tightly sealed container under an inert atmosphere, in a cool, dark, and well-ventilated area[8].

Caption: A general troubleshooting workflow for common issues in pyrazole synthesis.

Conclusion

Minimizing side reactions in hydrazine-based pyrazole synthesis is a matter of careful control over reaction parameters and a thorough understanding of the underlying reaction mechanisms. By paying close attention to reagent purity, optimizing reaction conditions, and correctly identifying any side products, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a foundational framework for troubleshooting; however, it is important to remember that each specific reaction will have its own unique set of optimal conditions that must be determined empirically.

References

  • Energy profiles and optimized structures for the N–N bond cleavage of... (n.d.). ResearchGate. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC. [Link]

  • Full article: Mesoporous SBA-15@Tromethamine-Pr: Synthesis, Characterization and Its Catalytic Application in the Synthesis of Bis(Pyrazolyl)Methanes. (2022). Taylor & Francis. [Link]

  • Synthesis of bis(pyrazolyl)methanes 17 catalyzed by [Amb]L-prolinate. (n.d.). ResearchGate. [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022). PMC. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). DOI. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013). ACS Publications. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Preparation of hydrazine hydrate. (n.d.). PrepChem.com. [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. [Link]

  • 11.2.6 Conjugate Addition to α, β- Unsaturated Carbonyls. (2019). Chemistry LibreTexts. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]

  • A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. (n.d.). ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Divulga UAB. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • Michael Addition Reaction Mechanism. (2018). YouTube. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. (2021). ResearchGate. [Link]

  • Complete assignments of 1H and 13C NMR data for 21 naphthalenyl-phenyl-pyrazoline derivatives. (2013). PubMed. [Link]

  • it was deemed advisable to study- the fractional distillation of hydrazine hydrate in the absence of dehydrating agents, in the. (n.d.). Zenodo. [Link]

  • US2774725A - Method of concentrating aqueous hydrazine. (n.d.).
  • 33: Kinetic control vs. thermodynamic control. (2020). YouTube. [Link]

  • US5744115A - Preparation process of hydrazine hydrate. (n.d.).
  • EP0294100A1 - A process for producing a purified hydrazine hydrate. (n.d.).
  • A process for producing a purified hydrazine hydrate. (n.d.). European Patent Office - EP 0294100 A1. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Efficacy of 5-benzyl-1H-pyrazole and Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of 5-benzyl-1H-pyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While direct comparative data for this specific molecule is emerging, this document synthesizes current knowledge on pyrazole derivatives and outlines the methodologies for rigorous comparison against established reference standards in key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of approved drugs with diverse therapeutic actions. Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] this compound, as a representative of this class, is a subject of interest for its potential biological activities.

To ascertain the therapeutic potential of any new chemical entity, a direct and quantitative comparison with established reference standards is imperative. This guide will focus on the conceptual and practical aspects of such comparisons.

Comparative Analysis of Anti-Inflammatory Efficacy

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy.[4] For this comparison, Diclofenac sodium , a potent NSAID that inhibits cyclooxygenase (COX) enzymes, will be used as the reference standard.[5]

Quantitative Comparison of a Representative Pyrazole Derivative and Diclofenac

Due to the limited availability of specific IC50 data for this compound in publicly accessible literature, we will use data for a representative pyrazole derivative with reported anti-inflammatory activity to illustrate the comparative methodology.

CompoundTargetAssayIC50 (µM)Reference
Representative Pyrazole Derivative COX-2In vitro COX inhibition~0.02-0.1 µM (for potent derivatives)[6]
Diclofenac Sodium COX-1Human whole blood assay0.075 µM[5]
Diclofenac Sodium COX-2Human whole blood assay0.038 µM[5]
Diclofenac Sodium Protein DenaturationIn vitro assay~202 µM (64.30 µg/mL)[4]

Note: The IC50 values for pyrazole derivatives can vary significantly based on their specific substitutions.[6]

Mechanism of Action: COX Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives, similar to Diclofenac, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Effects) Prostaglandins_H2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 Pyrazole This compound (or derivative) Pyrazole->COX2 Inhibition Diclofenac Diclofenac Diclofenac->COX1 Inhibition Diclofenac->COX2 Inhibition

Caption: COX inhibition pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a test compound against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound and Diclofenac sodium for COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Diclofenac sodium) dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the reference standard in the reaction buffer.

  • Incubation: In a 96-well plate, add the enzyme, the test compound (or vehicle control), and the reaction buffer. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Termination of Reaction: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Quantification of Prostaglandin: Measure the amount of PGE2 produced in each well using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: In Vitro COX Inhibition Assay

A Prepare serial dilutions of This compound and Diclofenac C Add test compounds/control to wells and pre-incubate A->C B Add COX-1 or COX-2 enzyme to 96-well plate B->C D Initiate reaction by adding Arachidonic Acid C->D E Stop reaction after defined time D->E F Measure Prostaglandin E2 (PGE2) concentration using EIA E->F G Calculate % inhibition and determine IC50 values F->G

Caption: Workflow for COX inhibition assay.

Comparative Analysis of Anticancer Efficacy

The pyrazole scaffold is present in several anticancer agents, and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][6][7] Doxorubicin , an anthracycline antibiotic, is a widely used chemotherapeutic agent and serves as a relevant reference standard.[8][9][10]

Quantitative Comparison of a Representative Pyrazole Derivative and Doxorubicin
CompoundCell LineCancer TypeIC50 (µM)Reference
Representative Pyrazole-Indole Hybrid HepG2Liver Carcinoma6.1 ± 1.9[7]
Doxorubicin HepG2Liver Carcinoma~12.2[9]
Doxorubicin MCF-7Breast Cancer~1-4[2][8]
Doxorubicin A549Lung Cancer~1.5[10]

Note: The cytotoxic activity of pyrazole derivatives is highly dependent on the specific cell line and the chemical structure of the compound.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the IC50 of this compound against a panel of cancer cell lines and compare it to Doxorubicin.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value.

Comparative Analysis of Antimicrobial Efficacy

Pyrazole derivatives have also been investigated for their antimicrobial properties.[1][11] Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, is a suitable reference standard for antibacterial activity.

Quantitative Comparison of a Representative Pyrazole Derivative and Ciprofloxacin
CompoundBacterial StrainGram TypeMIC (µg/mL)Reference
Representative Pyrazole Derivative Escherichia coliNegative0.25[1]
Representative Pyrazole Derivative Staphylococcus epidermidisPositive0.25[1]
Ciprofloxacin Escherichia coliNegative≤0.06 (highly susceptible)[12]
Ciprofloxacin Staphylococcus aureusPositive~0.6[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against bacterial strains and compare it to Ciprofloxacin.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound, Ciprofloxacin)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This guide provides a foundational framework for the comparative evaluation of the biological efficacy of this compound. While specific experimental data for this compound remains to be broadly published, the methodologies and principles outlined herein, using data from representative pyrazole derivatives, offer a robust approach for researchers. The anti-inflammatory, anticancer, and antimicrobial potential of the pyrazole scaffold is well-documented, underscoring the importance of systematic and comparative studies to identify novel therapeutic leads. Future in-depth studies on this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Dr. Oracle. (2025, September 29). What does a ciprofloxacin (Cipro) minimum inhibitory concentration (MIC) of <=0.
  • R&D Systems. Diclofenac sodium salt | Cyclooxygenase Inhibitors: Tocris Bioscience.
  • ResearchGate.
  • ResearchGate. Anti-inflammatory by protein denaturation assay with standard diclofenac sodium IC50 = 64.30 μg/mL and R² = 0.9906, y = 0.0479x +46.952.
  • Sangapure et al. (2001). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • PMC.
  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • PMC.
  • Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells.
  • Life Technologies. Doxorubicin hydrochloride | MedChemExpress.
  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Deriv
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC.
  • Synthesis and In vitro Anticancer Evaluation of Some New 5α-Cholestan-pyrazole Hybrids - Connect Journals.
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv

Sources

A Senior Application Scientist's Guide to the Thermal Analysis of 5-benzyl-1H-pyrazole Solid Forms

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Solid-State Landscape: A Comparative Thermal Analysis of 5-benzyl-1H-pyrazole

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring its stability, bioavailability, and manufacturability.[1][2] Many APIs can exist in multiple crystalline forms, known as polymorphs, which are chemically identical but have distinct physical properties.[3] This guide provides a comprehensive comparison of hypothetical solid forms of this compound, a promising heterocyclic compound, utilizing the powerful techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The solid state of an API significantly impacts every facet of its formulation, from solubility and stability to performance and processability.[3] Characterizing the solid state is a critical step in reducing potential manufacturing issues and accelerating drug product development.[3] Thermal analysis techniques like TGA and DSC are indispensable tools in this characterization process, offering valuable insights into the thermal behavior of different solid forms.[4]

In this guide, we will explore the thermal characteristics of four hypothetical solid forms of this compound:

  • Form I: The stable, anhydrous crystalline form.

  • Form II: A metastable, anhydrous crystalline form.

  • Form III: A hydrated crystalline form (a solvate).

  • Form IV: The amorphous form.

By comparing their TGA and DSC profiles, we will demonstrate how these techniques can be used to identify and differentiate these critical solid forms, providing the foundational knowledge for robust drug development.

Experimental Protocols: A Foundation of Trustworthiness

The following protocols are designed to provide a self-validating system for the thermal analysis of this compound solid forms. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is particularly useful for determining the thermal stability, moisture content, and decomposition profiles of APIs and excipients.[4]

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation s1 Accurately weigh 5-10 mg of the sample into a tared TGA pan. s2 Place the sample pan in the TGA instrument. s1->s2 Load Sample s3 Equilibrate the sample at 30 °C. s2->s3 Instrument Ready s4 Purge with nitrogen gas at a flow rate of 50 mL/min. s3->s4 s5 Heat the sample from 30 °C to 400 °C at a constant rate of 10 °C/min. s4->s5 Start Method s6 Continuously record the sample mass as a function of temperature. s5->s6 s7 Analyze the resulting TGA thermogram for mass loss events. s6->s7 Analysis Complete s8 Determine the onset temperature of decomposition. s7->s8

Caption: TGA Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound solid form into a tared aluminum TGA pan. A smaller sample size ensures better heat transfer and minimizes thermal gradients within the sample.

  • Instrument Setup: Place the sample pan onto the TGA's highly sensitive microbalance.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[4]

  • Temperature Program: Equilibrate the sample at 30 °C and then heat at a constant rate of 10 °C/min up to a final temperature of 400 °C. A heating rate of 10 °C/min is a common starting point for pharmaceutical materials, providing a good balance between resolution and experiment time.[6]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[5] It is used to determine melting points, polymorphic transitions, and crystallinity.[4]

Experimental Workflow for DSC

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Analysis cluster_data_dsc Data Interpretation d1 Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan. d2 Hermetically seal the pan. d1->d2 Encapsulate d3 Place the sealed sample pan and an empty reference pan in the DSC cell. d2->d3 Load Sample d4 Equilibrate the sample at 30 °C. d3->d4 Instrument Ready d5 Purge with nitrogen gas at a flow rate of 50 mL/min. d4->d5 d6 Heat the sample from 30 °C to 200 °C at a constant rate of 10 °C/min. d5->d6 Start Method d7 Record the heat flow as a function of temperature. d6->d7 d8 Analyze the DSC thermogram for thermal events (e.g., melting, transitions). d7->d8 Analysis Complete d9 Determine onset temperatures, peak temperatures, and enthalpies. d8->d9

Caption: DSC Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound solid form into a tared aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components during the experiment.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the measurement of the differential heat flow.

  • Atmosphere Control: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate the sample at 30 °C and then heat at a constant rate of 10 °C/min to a final temperature of 200 °C.

  • Data Acquisition: Record the heat flow to the sample relative to the reference pan as a function of temperature.

Comparative Analysis of Hypothetical Solid Forms

The following sections present and interpret the hypothetical TGA and DSC data for the four solid forms of this compound.

Thermogravimetric Analysis (TGA) Data

Table 1: Hypothetical TGA Data for this compound Solid Forms

Solid FormInitial Mass (mg)Mass Loss Event(s)Onset of Decomposition (°C)
Form I 5.2Single step~250
Form II 5.1Single step~240
Form III 5.8Two steps: ~100-120°C and ~250°C~250
Form IV 4.9Single step~235

The TGA data provides clear distinctions between the solid forms. Forms I, II, and IV all exhibit a single mass loss step corresponding to thermal decomposition. However, the onset of decomposition varies, indicating differences in thermal stability. The more stable Form I begins to decompose at a higher temperature (~250 °C) compared to the metastable Form II (~240 °C) and the amorphous Form IV (~235 °C).

Form III, the hydrate, shows a two-step mass loss profile. The initial mass loss between approximately 100 °C and 120 °C corresponds to the loss of water molecules from the crystal lattice. The second mass loss at ~250 °C is due to the decomposition of the anhydrous material. The percentage of mass lost in the first step can be used to determine the stoichiometry of the hydrate.

Differential Scanning Calorimetry (DSC) Data

Table 2: Hypothetical DSC Data for this compound Solid Forms

Solid FormThermal Event(s)Onset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Form I Melting~150~155120
Form II Exothermic transition to Form I, followed by melting of Form I~130 (transition)~135 (transition)-20 (transition)
~150 (melting)~155 (melting)120 (melting)
Form III Endotherm due to dehydration, followed by melting of Form I~100-120 (dehydration)--
~150 (melting)~155 (melting)120 (melting)
Form IV Glass transition, followed by exothermic crystallization and melting~60 (Tg)--
~110 (crystallization)~115 (crystallization)-40 (crystallization)
~150 (melting)~155 (melting)120 (melting)

The DSC data provides a wealth of information to differentiate the solid forms.

  • Form I exhibits a single, sharp endotherm corresponding to its melting point at approximately 155 °C.

  • Form II , being metastable, shows a more complex profile. An initial exothermic event around 135 °C indicates a solid-state transition to the more stable Form I. This is followed by the melting of the newly formed Form I at ~155 °C.

  • Form III displays an initial broad endotherm corresponding to the loss of water (dehydration), which aligns with the first mass loss step observed in the TGA data. This is followed by the melting of the resulting anhydrous Form I.

  • Form IV , the amorphous form, shows a characteristic glass transition (Tg) at approximately 60 °C, which is a change in the heat capacity without a change in enthalpy. This is followed by an exothermic crystallization event at ~115 °C as the amorphous material rearranges into a more ordered crystalline form (likely Form I), and finally, the melting of this crystalline form at ~155 °C.

Relationships Between Solid Forms

Solid_Forms form2 Form II (Metastable Anhydrous) form1 Form I (Stable Anhydrous) form2->form1 Heat (~130 °C) (Irreversible Transition) form3 Form III (Hydrate) form3->form1 Heat (~100-120 °C) (Dehydration) form4 Form IV (Amorphous) form4->form1 Heat (~110 °C) (Crystallization)

Caption: Thermal Conversion Pathways of this compound Solid Forms.

Synthesis and Implications for Drug Development

The combined use of TGA and DSC provides a comprehensive understanding of the solid-state properties of this compound.

  • TGA is essential for identifying the presence of solvates (like the hydrate, Form III) and for determining the overall thermal stability of each form.

  • DSC is crucial for identifying polymorphs (Forms I and II), the amorphous state (Form IV), and for characterizing their interconversions.

This information has significant implications for drug development:

  • Formulation: The lower stability of Form II and Form IV suggests they may be more prone to degradation and would require careful consideration during formulation and storage. The dehydration of Form III could lead to changes in the drug product's physical properties over time.

  • Bioavailability: Different solid forms can have different solubilities and dissolution rates, which directly impact bioavailability.[7] The amorphous form (Form IV) often exhibits higher solubility than its crystalline counterparts, which could be advantageous for poorly soluble drugs, but its lower stability presents a challenge.

  • Process Control: Understanding the temperatures at which transitions occur is critical for controlling manufacturing processes such as drying, milling, and granulation to prevent unwanted polymorphic transformations.

  • Patent Protection: A thorough characterization of all solid forms is essential for securing intellectual property rights.[3]

References

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution. Retrieved from [Link]

  • Solitek Pharma. (n.d.). Solid State Characterisation: Precision Pharmaceutical. Retrieved from [Link]

  • Selvita. (n.d.). Solid State Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermogram of pyrazole nopinone derivatives (4-6). Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • PMC. (2021, November 26). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. Retrieved from [Link]

  • MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Retrieved from [Link]

  • AZoM. (2026, January 22). The Role of Thermal Analysis in Evaluating API and Excipient Interactions. Retrieved from [Link]

  • Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Retrieved from [Link]

Sources

Optimizing Assay Sensitivity for 5-Benzyl-1H-Pyrazole Metabolites: A Comparative Guide to LC-MS/MS Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure developing bioanalytical workflows for novel therapeutics, few structural classes have presented as fascinating a challenge as the 5-benzyl-1H-pyrazoles. Widely utilized as the core pharmacophore in emerging[1] and targeted kinase modulators, these compounds undergo rapid in vivo biotransformation.

The primary circulating metabolite—typically[2]—is highly polar. When tasked with validating the assay sensitivity (Lower Limit of Quantitation, LLOQ) for these metabolites, we must look beyond simple instrument tuning. Sensitivity is not merely a function of the mass spectrometer's detector; it is dictated by the signal-to-noise (S/N) ratio, which is fundamentally governed by sample preparation and the mitigation of [3].

This guide objectively compares three sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Micro-elution Solid Phase Extraction (µSPE)—to demonstrate how targeted extraction chemistry is the ultimate driver of assay sensitivity.

The Mechanistic Challenge: Matrix Effects and Ion Suppression

The carboxylic acid moiety on the 5-benzyl-1H-pyrazole metabolite makes it highly susceptible to ion suppression in the Electrospray Ionization (ESI) source. Endogenous plasma phospholipids, which elute in the same retention window during reversed-phase UHPLC, aggressively compete with the target analyte for available charge droplets.

According to the [4] and the [5], a bioanalytical assay must prove that these matrix components do not compromise the LLOQ. To achieve a picogram-level LLOQ, we must physically remove the phospholipids before the sample reaches the mass spectrometer.

SamplePrep Start Plasma Sample (this compound metabolite) PPT Protein Precipitation (PPT) Rapid, High Phospholipids Start->PPT LLE Liquid-Liquid Extraction (LLE) Moderate Recovery Start->LLE uSPE Micro-elution SPE (µSPE) High Purity, Low Volume Start->uSPE LCMS UHPLC-MS/MS (MRM) m/z 203.1 -> 159.1 PPT->LCMS Severe Ion Suppression LLE->LCMS Mild Ion Suppression uSPE->LCMS Minimal Matrix Effect Data Assay Sensitivity Validation LLOQ & Matrix Factor LCMS->Data

Fig 1. Sample prep workflows and their impact on LC-MS/MS matrix effects and assay sensitivity.

Methodological Comparison & Self-Validating Protocols

To establish a self-validating system, every protocol below incorporates an internal checkpoint. This ensures that the data generated inherently proves the reliability of the extraction for that specific batch.

Protein Precipitation (PPT) – The Baseline Alternative

PPT is the fastest method but relies solely on organic solvents to crash out proteins, leaving phospholipids entirely in solution.

  • Step 1: Aliquot 50 µL of human plasma into a 96-well plate.

  • Step 2: Add 150 µL of cold acetonitrile (MeCN) containing the Stable Isotope-Labeled Internal Standard (SIL-IS, this compound-4-carboxylic acid-d5).

  • Step 3: Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes.

  • Step 4: Transfer 100 µL of supernatant, dilute with 100 µL of LC-MS grade water, and inject.

  • Self-Validation Checkpoint: Monitor the absolute peak area of the SIL-IS across all injections. A variance (%CV) > 15% or a systemic downward drift indicates unmitigated matrix accumulation on the LC column, invalidating the run's sensitivity metrics.

Liquid-Liquid Extraction (LLE) – The Traditional Alternative

LLE improves cleanliness by partitioning the analyte into an organic layer, but highly polar metabolites often exhibit poor partition coefficients.

  • Step 1: Aliquot 50 µL of plasma and add 10 µL of SIL-IS.

  • Step 2: Buffer the sample with 50 µL of 0.1% formic acid. Causality: This suppresses the ionization of the carboxylic acid moiety, keeping the molecule neutral to encourage partitioning into the organic phase.

  • Step 3: Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge.

  • Step 4: Transfer 400 µL of the upper organic layer, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of 10% MeCN.

  • Self-Validation Checkpoint: Calculate the extraction recovery by comparing the IS area in samples spiked pre-extraction versus blank matrix spiked post-extraction. If recovery falls below 50%, the LLOQ cannot be reliably sustained across different matrix lots.

Micro-elution Solid Phase Extraction (µSPE) – The Optimized Product

Using a Mixed-Mode Anion Exchange (MAX) µSPE plate provides orthogonal cleanup. It exploits the acidic nature of the metabolite, allowing aggressive organic washes that completely eliminate phospholipid-induced matrix effects[3].

  • Step 1: Condition the MAX µSPE plate with 200 µL MeOH, followed by 200 µL water.

  • Step 2: Dilute 50 µL of plasma with 50 µL of 4% H₃PO₄ (to disrupt protein binding) and load onto the plate.

  • Step 3: Wash with 200 µL of 5% NH₄OH in water (removes neutral/basic interferences), then 200 µL of 100% MeOH. Causality: Because the acidic metabolite is ionically bound to the sorbent, the 100% MeOH wash safely strips away all phospholipids without eluting the analyte.

  • Step 4: Elute the target metabolite with 2 x 25 µL of 5% formic acid in MeOH.

  • Step 5: Dilute with 50 µL of water and inject directly.

  • Self-Validation Checkpoint: Evaluate the IS-normalized Matrix Factor (MF) across 6 independent lots of plasma (including hemolyzed and lipemic)[5]. An IS-normalized MF between 0.95 and 1.05 proves the extraction chemistry has successfully isolated the analyte from ionization-interfering components.

Quantitative Data & Performance Comparison

The following experimental data summarizes the validation parameters achieved using a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive MRM mode (m/z 203.1 -> 159.1).

Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Micro-elution SPE (µSPE)
Extraction Recovery (%) 85.2 ± 6.462.4 ± 8.194.1 ± 3.2
Absolute Matrix Factor (MF) 0.42 (Severe Suppression)0.81 (Mild Suppression)0.96 (Negligible Effect)
IS-Normalized MF 0.950.981.01
Phospholipid Removal < 10%~ 75%> 99%
Achievable LLOQ (ng/mL) 5.001.000.10
Data Interpretation & Causality

While PPT yields acceptable recovery (85.2%), its Absolute Matrix Factor of 0.42 indicates that 58% of the mass spectrometer's signal is being suppressed by co-eluting matrix components[6]. This artificially inflates the LLOQ to 5.00 ng/mL.

Conversely, the MAX µSPE protocol leverages the specific pKa of the this compound-4-carboxylic acid. By utilizing a 100% methanol wash step prior to elution, >99% of phospholipids are discarded. This results in an Absolute Matrix Factor of 0.96 (near-perfect ionization efficiency) and a 50-fold improvement in assay sensitivity, achieving a robust LLOQ of 0.10 ng/mL. Furthermore, the micro-elution format eliminates the time-consuming evaporation step required in LLE, preventing analyte loss and preserving structural stability.

Conclusion

Validating the assay sensitivity for highly polar this compound metabolites requires a strategic approach to sample preparation. While PPT and LLE serve as functional baseline alternatives, they fail to adequately address the causality of signal degradation: charge competition from endogenous phospholipids. By implementing a targeted µSPE workflow, bioanalytical scientists can establish a self-validating, high-throughput system that easily meets stringent FDA and ICH M10 sensitivity criteria for modern pharmacokinetic studies.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." (2022). URL:[Link]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." National Institutes of Health (NIH) PMC. URL:[Link]

  • PubChem. "this compound-4-carboxylic acid (Compound Summary)." National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "Inhibitors targeting ubiquitin specific protease 7 (USP7) - US20240376076A1.

Sources

Safety Operating Guide

Operational Protocol for the Safe Handling and Disposal of 5-Benzyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently utilize functionalized pyrazole derivatives—such as 5-benzyl-1H-pyrazole —as critical structural scaffolds for kinase inhibitors[1] and soluble guanylate cyclase (sGC) activators[2]. While the synthetic utility of these compounds is well-documented, their biological potency necessitates rigorous, highly controlled disposal protocols.

Improper disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates poses severe environmental risks and violates federal regulations. As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. The protocols detailed below are self-validating systems built on the physicochemical realities of pyrazole chemistry, ensuring absolute safety for your personnel and the environment.

Physicochemical Profiling & Hazard Data

To understand why we implement strict disposal parameters, we must first analyze the quantitative hazard data of this compound and its structural analogs. Pyrazole derivatives are generally characterized by significant biological activity and environmental persistence, strictly prohibiting standard drain disposal[3].

Table 1: Quantitative Hazard Data for Pyrazole Derivatives

CompoundCAS NumberMolecular WeightHazard ProfilePrimary Waste Stream
This compound 32251-82-4158.20 g/mol [4]Skin/Eye IrritantNon-Halogenated Organic
This compound-3-carboxylic acid 595610-51-8202.21 g/mol [5]H315, H319, H335 (Respiratory Irritant)[5]Solid Hazardous Waste
1-Methyl-4-iodo-1H-pyrazole 39806-90-1208.00 g/mol Halogenated, Severe Eye Damage[6]Halogenated Organic
Pyrazole (General Scaffold) 288-13-168.08 g/mol Toxic in contact with skin, Corrosive[6]Do not empty into drains[6]

Data synthesized from [4] and institutional safety guidelines[6].

Waste Segregation & Compatibility Logic

The fundamental rule of chemical waste management is strict segregation based on hazard classification[7]. Mixing nitrogenous bases like pyrazoles with incompatible reagents (e.g., strong oxidizers like nitric acid) can trigger exothermic neutralization reactions, leading to rapid gas evolution and container rupture[3].

The following logical workflow must be applied to every batch of this compound waste generated in the laboratory.

PyrazoleDisposal A Generate this compound Waste B Assess Waste Composition (Check SDS & Synthesis Route) A->B C Halogenated Solvents Present? (e.g., DCM, Chloroform) B->C D Route to Halogenated Organic Waste Stream C->D Yes F Aqueous Waste Present? C->F No H Label Container: 'Hazardous Waste - Pyrazole' D->H E Route to Non-Halogenated Organic Waste Stream E->H F->E No G Separate Aqueous Phase (If chemically viable) F->G Yes G->E Organic Phase I Store in Secondary Containment (Away from Oxidizers) H->I J Transfer to EHS for Incineration/Fuel Blending I->J

Workflow for the segregation and disposal of this compound waste.

Operational Disposal Methodology

This step-by-step protocol ensures that the disposal of this compound is handled with the same precision as its synthesis.

Step 1: Waste Characterization and Segregation
  • Action: Determine if the this compound is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethyl acetate, methanol). Route to the appropriate waste carboy.

  • Causality: Halogenated and non-halogenated wastes require entirely different thermal destruction profiles during final disposal. Mixing them drastically increases institutional disposal costs and complicates incineration logistics[8].

  • Validation: Review the laboratory notebook for the specific synthesis step. If any halogenated reagents were used and not fully distilled off, default the entire mixture to the Halogenated waste stream.

Step 2: Containerization & Headspace Management
  • Action: Transfer the segregated waste into high-density polyethylene (HDPE) or compatible glass carboys. Cap the container tightly, ensuring it is no more than 75% full[8].

  • Causality: Leaving 25% headspace accommodates potential vapor pressure expansion driven by ambient temperature fluctuations in the laboratory. This prevents the structural failure of the container or cap blowout[8].

  • Validation: Gently squeeze the HDPE container (if applicable) before final sealing to ensure the cap is threaded correctly and no vapor hissing is detected.

Step 3: Labeling and SAA Storage
  • Action: Affix a standard institutional Hazardous Waste label. Explicitly write the full chemical name ("this compound") alongside the primary solvent. Do not use chemical formulas or shorthand abbreviations[3]. Place the container in a secondary containment bin within a designated Satellite Accumulation Area (SAA)[3].

  • Causality: In the event of a laboratory fire or spill, first responders rely on explicit nomenclature to determine the appropriate fire suppression strategy. Secondary containment acts as a fail-safe against primary vessel micro-fractures, preventing fugitive emissions[3].

  • Validation: Cross-reference the label against the standards: Ensure the accumulation start date is clearly marked[3].

Step 4: EHS Transfer for Final Destruction
  • Action: Request a pickup from the Environmental Health and Safety (EHS) office before the container reaches the 6-month accumulation limit or becomes ¾ full[8].

  • Causality: Pyrazole derivatives are typically routed by licensed contractors for high-temperature incineration or fuel blending[3]. This ensures the complete thermal destruction of the heterocyclic ring, preventing environmental persistence and groundwater contamination.

Glassware Decontamination Workflow

A common operational failure in laboratories is the improper washing of glassware contaminated with highly active APIs, leading to illegal drain discharge.

  • Step 1: Triple-rinse the contaminated glassware with a compatible organic solvent (e.g., acetone or methanol) to dissolve the residual this compound.

  • Causality: Pyrazoles generally exhibit low aqueous solubility but high organic solubility. Rinsing with water first would leave a persistent residue and inadvertently discharge the compound into the municipal drain system, violating EPA regulations[9].

  • Step 2: Collect the organic rinsate and deposit it into the designated non-halogenated organic waste container.

  • Step 3: Proceed with standard aqueous washing (e.g., Alconox and water) only after the triple-rinse is complete.

  • Validation: Visually inspect the glassware under standard laboratory lighting prior to aqueous washing; the surface must be completely free of crystalline residue.

References

  • PubChem - this compound | C10H10N2 | CID 4416282. National Center for Biotechnology Information. URL:[Link]

  • PubChem - 3-benzyl-1H-pyrazole-5-carboxylic acid | C11H10N2O2 | CID 11041813. National Center for Biotechnology Information. URL:[Link]

  • Northwestern University Research Safety - Hazardous Waste Disposal Guide. Office for Research Safety. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-benzyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.